Sulprostone
Description
This compound has been used in trials studying Abortion, Induced.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure
Structure
2D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2-,14-13+/t17-,19-,20-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZVCDCIMBLVNR-TWYODKAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96420-78-9 (unknown MF) | |
| Record name | Sulprostone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060325464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60325-46-4 | |
| Record name | Sulprostone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60325-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulprostone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060325464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulprostone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SULPROSTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501Q5EQ1GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulprostone's Affinity for the Prostaglandin EP3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sulprostone's binding affinity for the prostaglandin EP3 receptor, a critical area of study for drug development in various therapeutic fields, including obstetrics, gastroenterology, and oncology. This compound, a synthetic analogue of prostaglandin E2 (PGE2), exhibits a high and selective affinity for the EP3 receptor, making it a valuable tool for investigating EP3-mediated signaling and a candidate for targeted therapeutic interventions.
Quantitative Binding Affinity and Functional Potency of this compound
This compound is characterized as a potent and selective EP1/EP3 receptor agonist.[1] The quantitative data consistently demonstrates a significantly higher affinity for the EP3 receptor compared to the EP1 receptor. The binding affinity (Ki) and functional potency (IC50) have been determined through various in vitro assays.
| Ligand | Receptor Subtype | Assay Type | Species | Binding Affinity (Ki) | Functional Potency (IC50) | Reference |
| This compound | EP3 | Radioligand Binding | - | 0.6 nM | - | |
| This compound | EP1 | Radioligand Binding | - | 21 nM | - | |
| This compound | EP3 (isoform I) | cAMP Inhibition | CHO-K1 cells | - | 0.2 nM | |
| This compound | EP3 (isoform II) | cAMP Inhibition | CHO-K1 cells | - | 0.15 nM | |
| This compound | EP3 | Radioligand Binding | Mouse | 0.6-3.7 nM | - |
Prostaglandin EP3 Receptor Signaling Pathways
The prostaglandin EP3 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, leading to diverse intracellular signaling cascades. The primary and most well-characterized pathway involves coupling to the inhibitory G-protein (Gi).
Activation of the EP3 receptor by an agonist like this compound predominantly leads to the inhibition of adenylyl cyclase through the Gi pathway. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This inhibitory action on cAMP production is a hallmark of EP3 receptor activation and forms the basis for many functional assays.
Beyond the canonical Gi pathway, the EP3 receptor has also been shown to couple to other G proteins, including Gs (which stimulates cAMP production) and G12/13 (which activates the Rho signaling pathway). This promiscuous coupling allows for a complex and tissue-specific regulation of cellular functions.
Experimental Protocols
The determination of this compound's binding affinity and functional potency for the EP3 receptor relies on well-established experimental protocols.
Radioligand Binding Assay
Radioligand binding assays are a direct method to quantify the interaction between a ligand and a receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the EP3 receptor.
Materials:
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Cell membranes prepared from cells stably expressing the human EP3 receptor (e.g., HEK293 or CHO cells).
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Radiolabeled ligand with high affinity for the EP3 receptor (e.g., [3H]-PGE2).
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Unlabeled this compound at various concentrations.
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Assay buffer (e.g., Tris-HCl with MgCl2 and BSA).
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Glass fiber filters.
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Scintillation counter.
Procedure:
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Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
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Equilibrium: Allow the binding reaction to reach equilibrium.
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Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
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Washing: Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Sulprostone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a potent uterine stimulant with significant applications in obstetrics and gynecology. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the total synthesis of this compound. The synthesis section outlines the strategic approach, starting from the well-established Corey lactone, and elaborates on the key chemical transformations, including the Horner-Wadsworth-Emmons and Wittig reactions for the introduction of the side chains, and the final amidation to yield the active pharmaceutical ingredient. Detailed experimental protocols for key steps, quantitative data, and visualizations of the chemical structures and synthesis workflow are provided to support researchers and drug development professionals in understanding and potentially replicating this important synthetic process.
Chemical Structure of this compound
This compound is a complex organic molecule with a chemical structure designed for enhanced metabolic stability and selective activity at the prostaglandin EP3 receptor.
IUPAC Name: (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-yl]-5-oxocyclopentyl]-N-(methylsulfonyl)-5-heptenamide
CAS Number: 60325-46-4
Molecular Formula: C₂₃H₃₁NO₇S
Molecular Weight: 465.6 g/mol
The structure of this compound is characterized by a central cyclopentanone ring, which is typical for prostaglandins. Attached to this core are two side chains: the alpha (α) chain and the omega (ω) chain. The α-chain is a heptenoic acid derivative with a cis double bond at the C5 position and is modified at the carboxyl end with an N-methylsulfonyl amide group. The ω-chain is a substituted butenyl group containing a hydroxyl group, a phenoxy moiety, and a trans double bond. The stereochemistry of the chiral centers on the cyclopentane ring and the ω-chain is crucial for its biological activity.
Caption: Chemical Structure of this compound.
Total Synthesis of this compound
The total synthesis of this compound is a multi-step process that leverages established methodologies in prostaglandin chemistry. A common and efficient route starts from the readily available Corey lactone, a key intermediate in the synthesis of many prostaglandins. The overall strategy involves the sequential introduction of the ω- and α-chains onto the cyclopentane core, followed by functional group manipulations to arrive at the final this compound molecule.
A key publication outlining the synthesis is found in the Journal of Medicinal Chemistry, 1981, 24 (11), pp 1353–1359, with foundational work detailed in Pfizer patents DE 2355540 and US 4024179.
Synthesis Workflow
The synthesis can be conceptually divided into three main stages:
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Omega (ω) Chain Installation: This is typically achieved via a Horner-Wadsworth-Emmons reaction. The Corey lactone is first oxidized to the corresponding aldehyde (Corey aldehyde). This aldehyde then reacts with a custom-synthesized phosphonate reagent containing the phenoxy-substituted side chain. This reaction establishes the trans double bond in the ω-chain with high stereoselectivity.
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Alpha (α) Chain Installation: Following the introduction of the ω-chain, the lactone moiety is reduced to a lactol. This lactol is then subjected to a Wittig reaction with an appropriate phosphonium ylide derived from (4-carboxybutyl)triphenylphosphonium bromide. This step introduces the seven-carbon α-chain with the required cis double bond.
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Final Functional Group Manipulations: The terminal carboxylic acid on the α-chain is then converted to the N-methylsulfonyl amide. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with methanesulfonamide. Finally, any protecting groups used during the synthesis are removed to yield this compound.
Caption: Overall Synthesis Workflow of this compound.
Key Experimental Protocols
The following are representative protocols for the key transformations in the synthesis of this compound, based on the general principles of prostaglandin synthesis.
Step 1: Synthesis of the Intermediate 9α-Hydroxy-11α,15α-bis-(tetrahydropyran-2-yloxy)-16-phenoxy-cis-5-trans-13-ω-tetranorprostadienoic acid
This step involves the Wittig reaction to introduce the α-chain.
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Reaction: To a solution of 1.6 g (3.6 mmols) of (4-carboxy-n-butyl)triphenylphosphonium bromide in 6.0 ml of dry dimethyl sulfoxide under a dry nitrogen atmosphere, 3.24 ml (6.5 mmols) of a 2.0 M solution of sodium methylsulfinylmethide in dimethyl sulfoxide is added. The resulting ylide solution is then reacted with the lactol intermediate (derived from the Corey lactone with the ω-chain already attached and hydroxyl groups protected with tetrahydropyranyl (THP) groups). The reaction mixture is stirred at room temperature until completion. Work-up involves acidification and extraction with an organic solvent.
Step 2: Synthesis of N-Methanesulfonyl-9-oxo-11α,15α-dihydroxy-5-cis-13-trans-16-phenoxy-ω-tetranorprostadienamide (this compound)
This is the final amidation and deprotection sequence.
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Amidation: To a solution of 1.0 mmol of the prostadienoic acid intermediate from the previous step in 40 ml of tetrahydrofuran (THF), 2 ml of triethylamine is added. After stirring for 15 minutes at room temperature, 10.0 ml of a 0.1 M solution of methanesulfonylisocyanate in THF is added. The reaction mixture is stirred for a further 1 hour. The reaction is then neutralized with acetic acid, and the solvent is removed in vacuo.
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Deprotection and Oxidation: The resulting amide is then subjected to conditions to remove the THP protecting groups (e.g., mild acidic conditions) and the hydroxyl group at C-9 is oxidized to a ketone (e.g., using Jones reagent or other suitable oxidizing agent) to yield this compound. Purification is typically achieved by column chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the key reaction steps in the synthesis of this compound. It is important to note that yields and reaction conditions can vary based on the specific reagents and techniques used.
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Horner-Wadsworth-Emmons | Corey aldehyde, ω-chain phosphonate, NaH | THF | 0 to 25 | 75-85 |
| 2 | Reduction | DIBAL-H | Toluene | -78 | 90-95 |
| 3 | Wittig Reaction | Lactol, (4-carboxy-n-butyl)triphenylphosphonium bromide, NaH | DMSO | 25 | 60-70 |
| 4 | Amidation | Carboxylic acid, Methanesulfonyl isocyanate, Triethylamine | THF | 25 | 80-90 |
| 5 | Deprotection & Oxidation | Acetic acid/water, Jones reagent | Acetone | 0 to 25 | 70-80 |
Conclusion
The chemical structure of this compound is intricately designed to elicit a specific and potent physiological response. Its total synthesis, while complex, is achievable through a well-orchestrated sequence of modern organic reactions. This guide has provided a detailed overview of the key aspects of this compound's chemistry, from its structural features to a step-by-step synthetic strategy. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating a deeper understanding of this important pharmaceutical agent. Further optimization of the synthetic route could focus on improving overall yield, reducing the number of steps, and employing more environmentally benign reagents and conditions.
Sulprostone: A Deep Dive into its Selective EP3 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulprostone, a synthetic analog of prostaglandin E2 (PGE2), is a potent and selective agonist for the E prostanoid receptor 3 (EP3).[1] Its high affinity and selectivity for the EP3 receptor have made it a valuable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of this compound's core pharmacology, including its binding affinity, functional potency, and selectivity profile. Detailed experimental protocols for key assays and visualizations of the intricate signaling pathways activated by this compound are also presented to facilitate further research and drug development efforts in this area.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency at various prostanoid receptors.
Table 1: this compound Binding Affinity (Ki) at Prostanoid Receptors
| Receptor Subtype | Ki (nM) | Species | Cell Line/Tissue | Reference |
| EP3 | 0.6 | Mouse | CHO cells | [2] |
| EP1 | 21 | Mouse | CHO cells | [1] |
| EP2 | >10,000 | Mouse | CHO cells | |
| EP4 | 3,700 | Mouse | CHO cells | |
| DP | >10,000 | Mouse | CHO cells | |
| FP | >10,000 | Mouse | CHO cells | |
| IP | >10,000 | Mouse | CHO cells | |
| TP | >10,000 | Mouse | CHO cells |
Table 2: this compound Functional Potency (IC50/EC50)
| Assay Type | Functional Response | IC50/EC50 (nM) | Cell Line | Reference |
| Adenylyl Cyclase Inhibition | Inhibition of forskolin-stimulated cAMP | 0.15 - 0.2 | CHO-K1 cells | |
| Calcium Mobilization | Increase in intracellular calcium | 400 | Human Schlemm's Canal (SC) cells | |
| Cell Impedance | Increase in cell stiffness | 1100 (TM cells), 400 (SC cells) | Human Trabecular Meshwork (TM) and Schlemm's Canal (SC) cells |
Signaling Pathways
The EP3 receptor is unique among the prostanoid receptors in its ability to couple to multiple G proteins, leading to a diverse range of downstream signaling events. This compound, as a selective EP3 agonist, can trigger these various pathways.
Gi-Coupled Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the EP3 receptor is through its coupling to the inhibitory G protein, Gi. Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Gq-Coupled Pathway: Calcium Mobilization
In certain cellular contexts, the EP3 receptor can couple to the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
G12/13-Coupled Pathway: Rho Activation
The EP3 receptor has also been shown to couple to G12/13 proteins, leading to the activation of the small GTPase RhoA. This pathway is critical in regulating the actin cytoskeleton, which influences cell shape, motility, and smooth muscle contraction.
References
In Vitro Studies on Sulprostone's Cellular Effects: A Technical Guide
Abstract
Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a potent and selective agonist for the prostaglandin EP1 and EP3 receptors.[1][2] Its tissue-selective properties have established its use in obstetrics and gynecology, primarily for inducing uterine contractions.[3] Beyond its clinical applications, this compound serves as a critical tool in vitro for elucidating the complex signaling pathways mediated by EP receptors. This technical guide provides an in-depth overview of the cellular effects of this compound observed in various in vitro models. It details the experimental protocols used to investigate these effects, presents quantitative data in a structured format, and visualizes the key signaling pathways and workflows using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid signaling and cellular physiology.
Core Mechanism of Action: EP1 and EP3 Receptor Signaling
This compound exerts its biological effects by binding to and activating two subtypes of the prostaglandin E2 receptor: EP1 and EP3.[1] These G-protein coupled receptors (GPCRs) trigger distinct downstream signaling cascades upon activation.
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EP1 Receptor Pathway : The EP1 receptor is coupled to the Gq/11 G-protein.[4] Activation by this compound initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium ([Ca2+]i) is a primary driver of smooth muscle contraction.
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EP3 Receptor Pathway : The EP3 receptor is primarily associated with the Gi G-protein, which inhibits adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), a key enzyme in promoting muscle relaxation. Therefore, the inhibition of the cAMP/PKA pathway by this compound contributes to its contractile effects, particularly in uterine smooth muscle.
In Vitro Cellular Effects and Quantitative Data
This compound has been studied in a variety of cell types, revealing its diverse physiological roles beyond uterine contraction.
Effects on Platelets
In vitro studies on human platelets show that this compound, via the EP3 receptor, enhances platelet adhesion under flow conditions. However, it does not appear to promote thrombus formation in more complex whole-blood models.
Table 1: Quantitative Effects of this compound on Platelet Adhesion
| Cell Type | Substrate | This compound Conc. | Antagonist | Effect | Reference |
|---|---|---|---|---|---|
| Washed Human Platelets | Fibrinogen | 100 nmol/L | L-798106 (1 µmol/L) | Significantly increased adhesion, effect blocked by antagonist. |
| Washed Human Platelets | Collagen | 100 nmol/L | L-798106 (1 µmol/L) | Significantly increased adhesion, effect blocked by antagonist. | |
Effects on Interstitial Cells of Cajal (ICCs)
In cultured ICCs from the mouse colon, this compound enhances pacemaker activity. This effect is mediated by EP3 receptors and involves an intracellular Ca2+ release pathway that subsequently activates hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.
Effects on Renal Collecting Duct Cells
In primary rat inner medullary collecting duct (IMCD) cells, this compound antagonizes the antidiuretic effect of arginine-vasopressin (AVP). It achieves this by activating the Rho signaling pathway, which stabilizes the F-actin cytoskeleton and prevents the AVP-induced translocation of aquaporin-2 (AQP2) water channels to the plasma membrane. This action is independent of changes in cAMP or cytosolic Ca2+. Notably, this compound was found to reduce AVP-stimulated adenylyl cyclase activity by approximately 18% in IMCD cell membrane preparations.
Effects on Cancer Cells
The role of this compound and EP3 signaling in cancer is complex and appears to be context-dependent. In SK-BR-3 breast cancer cells, this compound treatment led to significant changes in key signaling molecules.
Table 2: Quantitative Effects of this compound on SK-BR-3 Breast Cancer Cells
| Parameter Measured | This compound Conc. | Result (% of Control) | p-value | Reference |
|---|---|---|---|---|
| Gi-protein Expression | 10 nM | 71% | 0.037 | |
| 100 nM | 69% | 0.037 | ||
| 1,000 nM | 57% | 0.037 | ||
| cAMP Level | 10 nM | 105% | 0.037 | |
| 100 nM | 107% | 0.037 |
| p-ERK1/2 Expression | 10 nM | 84% | 0.037 | |
Conversely, in prostate cancer models, EP3 antagonism was shown to increase tumor growth in vitro, suggesting a protective role for EP3 signaling in that context.
Experimental Protocols
The investigation of this compound's cellular effects employs a range of standard and specialized in vitro techniques.
Cell Culture
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Cell Lines : Various cell types have been used, including human platelets, mouse colonic Interstitial Cells of Cajal (ICCs), primary rat inner medullary collecting duct (IMCD) cells, and human breast cancer cell lines (e.g., SK-BR-3).
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Culture Conditions : Cells are maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. Primary cells like ICCs and IMCD cells are isolated from tissues following established enzymatic digestion protocols.
Whole-Cell Patch Clamp (for ICCs)
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Objective : To measure membrane potential and pacemaker frequency in response to this compound.
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Protocol :
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Cultured ICCs are transferred to a recording chamber on an inverted microscope stage and continuously perfused with a physiological salt solution.
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Patch pipettes with a resistance of 3-5 MΩ are filled with a potassium-based internal solution.
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A giga-seal is formed with the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
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The membrane potential is held at a specific voltage (e.g., -70 mV) in current-clamp mode.
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Baseline pacemaker activity is recorded.
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This compound, along with any antagonists (e.g., EP3 antagonists, HCN channel blockers), is applied via the perfusion system.
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Changes in membrane depolarization and pacemaker frequency are recorded and analyzed.
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Intracellular Calcium ([Ca2+]i) Measurement
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Objective : To visualize and quantify changes in intracellular calcium concentration.
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Protocol :
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Cells cultured on glass coverslips are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at room temperature.
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Coverslips are placed in a perfusion chamber on a fluorescence microscope.
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Cells are excited at alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2), and emission is collected (e.g., at 510 nm).
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A baseline fluorescence ratio is established.
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This compound is added to the perfusion buffer, and the change in the fluorescence ratio is recorded over time, reflecting the change in [Ca2+]i.
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Platelet Adhesion Under Flow Conditions
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Objective : To determine the effect of this compound on platelet adhesion to protein-coated surfaces under physiological shear stress.
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Protocol :
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Glass coverslips are coated with fibrinogen or collagen.
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Washed platelets are prepared from whole blood by centrifugation and resuspended in a buffer.
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Platelets are pre-treated with this compound, an antagonist, or a vehicle control for a specified time.
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The platelet suspension is perfused over the coated coverslip in a flow chamber at a defined shear rate (e.g., low shear stress).
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Adhesion is monitored in real-time using phase-contrast microscopy.
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After perfusion, the number of adherent platelets per unit area is quantified using image analysis software.
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Western Blot for Protein Expression
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Objective : To quantify the relative expression levels of specific proteins (e.g., Gi-protein, p-ERK1/2) after this compound treatment.
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Protocol :
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SK-BR-3 cells are seeded and grown to a specified confluency.
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Cells are treated with various concentrations of this compound for a defined period.
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Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein concentration in the lysates is determined using a BCA or Bradford assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against the proteins of interest (e.g., anti-Gi, anti-p-ERK1/2) overnight at 4°C.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
References
Navigating the Preclinical Path of Sulprostone: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), has been a subject of pharmacological interest due to its selective agonist activity at the EP3 receptor. Understanding its behavior in biological systems is paramount for its therapeutic development and application. This technical guide provides a consolidated overview of the available data on the pharmacokinetics and metabolism of this compound in key preclinical animal models, with a focus on experimental methodologies and comparative data analysis.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While comprehensive data across multiple species remains limited in publicly accessible literature, a key study in cynomolgus monkeys provides foundational insights into the intravenous pharmacokinetics of this compound.
Intravenous Administration in Cynomolgus Monkeys
A study involving the intravenous administration of a 0.5 mg/kg dose of this compound to cynomolgus monkeys was conducted to evaluate its pharmacokinetic profile[1]. Although the complete dataset with parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and elimination half-life is not detailed in the available literature, the study successfully established and applied a robust analytical method for its quantification in plasma[1].
Table 1: Summary of this compound Administration Protocols in Animal Models
| Parameter | Cynomolgus Monkey | Rat | Rabbit |
| Species | Macaca fascicularis | Not Available | Not Available |
| Route of Administration | Intravenous (IV) | Not Available | Not Available |
| Dose | 0.5 mg/kg[1] | Not Available | Not Available |
| Vehicle | Not Available | Not Available | Not Available |
Analytical and Experimental Protocols
The accurate quantification of this compound in biological matrices is fundamental to pharmacokinetic analysis. A detailed and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed and qualified for this purpose[1].
Bioanalytical Method for this compound in Monkey Plasma
Objective: To develop and qualify a rapid and sensitive LC-MS/MS method for the quantification of this compound in cynomolgus monkey plasma[1].
Protocol:
-
Sample Preparation: Simple protein precipitation is used to extract this compound from a 25 μL plasma sample.
-
Internal Standard: Latanoprost, a prostaglandin F2α analogue, is utilized as the internal standard.
-
Chromatography: Separation is achieved using a 2.6 μm core-shell column with a pentafluorophenyl stationary phase.
-
Mass Spectrometry: Detection is performed using a Sciex API4000 instrument with electrospray ionization (ESI) in the positive mode. The ammonium adduct of this compound is monitored, which provides significantly higher sensitivity compared to the deprotonated ion in negative mode.
-
Assay Range: The method is qualified over a dynamic range of 2 to 4000 ng/mL.
-
Stabilization: Due to potential instability, the protocol explores the use of various esterase inhibitors (e.g., sodium fluoride, phenylmethanesulfonyl fluoride) and wet ice conditions to stabilize this compound in plasma samples.
Bioanalytical workflow for this compound in monkey plasma.
Metabolism of this compound
Inferred Metabolic Pathways (based on PGE2)
The primary metabolic transformations for PGE2, and likely for this compound, involve a series of enzymatic reactions occurring predominantly in the lungs, kidneys, and liver.
-
Oxidation of the 15-hydroxyl group: The initial and rate-limiting step is the oxidation of the C-15 hydroxyl group to a ketone, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH).
-
Reduction of the C-13,14 double bond: This is followed by the reduction of the double bond between C-13 and C-14 by 15-keto-prostaglandin-Δ13-reductase.
-
Beta-oxidation: The carboxyl side chain undergoes beta-oxidation, leading to the formation of dinor and tetranor metabolites, which are major urinary products.
-
Omega-oxidation: Oxidation can also occur at the terminal methyl end of the omega side chain.
-
Reduction to PGF Analogs: In some tissues, particularly the kidney, the 9-keto group of PGE2 can be reduced to a hydroxyl group by 9-ketoreductase, converting it into a prostaglandin F2α (PGF2α) analogue.
References
The Discovery and Development of Sulprostone: A Technical Guide
Sulprostone , a synthetic analogue of prostaglandin E2 (PGE2), has carved a significant niche in obstetrics and gynecology due to its potent uterotonic properties. This technical guide provides an in-depth overview of its discovery, development, mechanism of action, and clinical application, tailored for researchers, scientists, and drug development professionals.
Introduction and Discovery
This compound (16-phenoxy-ω-17,18,19,20-tetranor-PGE2-methylsulfonamide) was developed as a more stable and selective alternative to the naturally occurring prostaglandin E2.[1][2][3] Natural prostaglandins are characterized by their potent but short-lived biological activity due to rapid metabolic inactivation. The chemical modifications in this compound's structure confer resistance to metabolic degradation, resulting in a more sustained therapeutic effect.[3] Its primary development was aimed at harnessing the uterine-contracting effects of PGE2 for therapeutic purposes in obstetrics and gynecology.[1]
Chemical Synthesis
The synthesis of this compound, like many prostaglandin analogues, is a complex multi-step process. While specific, proprietary industrial synthesis methods may vary, the general approach often involves the strategic construction of the cyclopentanone core with its stereochemically defined side chains. Key strategies in prostaglandin synthesis, which are conceptually applicable to this compound, include the use of the Corey lactone as a versatile intermediate and the Horner-Wadsworth-Emmons reaction for the stereoselective formation of the α- and ω-side chains.
A generalized workflow for the synthesis of a prostaglandin analogue like this compound can be visualized as follows:
Preclinical Pharmacology
This compound's pharmacological profile is defined by its selective agonist activity at specific prostaglandin E2 (EP) receptors. It exhibits a high affinity for the EP3 receptor and a comparatively weaker affinity for the EP1 receptor , with negligible activity at EP2 and EP4 receptors. This receptor selectivity is crucial to its therapeutic action and side-effect profile.
Receptor Binding and Functional Activity
Quantitative analysis of this compound's interaction with EP receptors has been determined through various preclinical assays. The binding affinities (Ki) and functional potencies (EC50) highlight its selectivity.
| Parameter | Receptor Subtype | Value | Cell Line/Tissue | Reference |
| Binding Affinity (Ki) | EP1 | 21 nM | Cultured Chinese hamster ovary cells | |
| EP3 | 0.6 nM | Cultured Chinese hamster ovary cells | ||
| Functional Activity (EC50) | EP1/EP3 (Cell Stiffness) | - | Human Schlemm's Canal (SC) cells | |
| EP4 (cAMP production) | >1 µM | Rat Dorsal Root Ganglion (DRG) cells |
Mechanism of Action and Signaling Pathways
This compound exerts its physiological effects by activating distinct intracellular signaling cascades coupled to the EP1 and EP3 receptors.
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction.
-
EP3 Receptor Activation: The EP3 receptor is primarily coupled to the Gi family of G-proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which contributes to smooth muscle contraction by reducing the phosphorylation of proteins that promote relaxation.
The signaling pathways activated by this compound are depicted below:
Clinical Development and Applications
Clinical trials have established the efficacy and safety of this compound in several key obstetric and gynecological indications.
Termination of Second-Trimester Pregnancy
This compound has been extensively studied for the medical termination of second-trimester pregnancies. Various administration routes and dosage regimens have been evaluated to optimize efficacy while minimizing side effects.
| Indication | Administration Route | Dosage Regimen | Success Rate | Key Findings | Reference |
| Second-Trimester Abortion | Intramuscular | 0.5 mg every 4 hours for 8 doses | 87.5% | Mean induction-abortion interval of 16.6 hours. | |
| Intramuscular | 1.0 mg every 8 hours for 4 doses | 87.5% | Mean induction-abortion interval of 15.4 hours; slightly more side effects than the 0.5 mg regimen. | ||
| Intravenous | Various infusion rates (0.6 µg/mL to 2000 µg/6 hours) | 91.4% (complete abortion) | Higher dosages did not significantly improve the abortion rate but increased side effects. | ||
| Intramuscular (with Mifepristone) | 0.5 mg every 6 hours (preceded by 600 mg Mifepristone) | - | Significantly shorter induction-abortion interval (median 4.6 hours vs. 20 hours with placebo). |
Management of Postpartum Hemorrhage
This compound is also utilized in the management of atonic postpartum hemorrhage (PPH), particularly when conventional therapies are ineffective.
| Indication | Administration Route | Dosage Regimen | Success Rate | Key Findings | Reference |
| Atonic Postpartum Hemorrhage | Intravenous | 500 µg (1 or 2 doses) | 89% | Mean perfusion rate of 8.3 µ g/min . Risk of failure increased if administration was delayed >30 min. | |
| - | - | 83% (in severe cases) | Effective in controlling hemorrhage with blood loss >1,500 mL. |
Experimental Protocols
In Vitro EP3 Receptor Activation Assay (cAMP Measurement)
This protocol outlines a general method for assessing the activation of the Gi-coupled EP3 receptor by measuring changes in intracellular cAMP levels.
Objective: To determine the effect of this compound on adenylyl cyclase activity in cells expressing the EP3 receptor.
Materials:
-
EP3 receptor-expressing cells (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
Forskolin (adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
This compound
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Plating: Seed the EP3-expressing cells into a 96-well plate at an appropriate density and culture overnight.
-
Assay Preparation: Wash the cells with pre-warmed assay buffer.
-
Compound Addition:
-
Add IBMX to all wells to prevent cAMP degradation.
-
For agonist testing, add serial dilutions of this compound to the wells.
-
For antagonist testing, pre-incubate cells with an antagonist before adding a fixed concentration of an agonist.
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit. The signal is typically inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 or IC50 value.
Ex Vivo Uterine Contraction Assay
This protocol describes a method for measuring the contractile response of uterine smooth muscle to this compound.
Objective: To quantify the uterotonic effect of this compound on isolated uterine tissue.
Materials:
-
Myometrial biopsies from consenting patients undergoing cesarean section.
-
Physiological saline solution (e.g., Krebs-Henseleit solution)
-
Organ baths with force transducers
-
This compound
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect fine strips of myometrium from the biopsy and mount them in organ baths containing physiological saline solution at 37°C.
-
Equilibration: Allow the strips to equilibrate and develop spontaneous contractions under a set tension for 2-3 hours.
-
Compound Addition: Add increasing concentrations of this compound to the organ baths in a cumulative or non-cumulative manner.
-
Data Recording: Record the contractile force, frequency, and duration of contractions using the force transducers and data acquisition system.
-
Data Analysis: Analyze the changes in contractile parameters in response to different concentrations of this compound to determine its potency (EC50) and efficacy.
Conclusion
This compound represents a significant advancement in the field of synthetic prostaglandins, offering a selective and stable therapeutic agent for critical applications in obstetrics and gynecology. Its well-defined mechanism of action, centered on the activation of EP1 and EP3 receptors, provides a clear rationale for its potent uterotonic effects. The extensive preclinical and clinical development of this compound has established its role in the termination of second-trimester pregnancy and the management of postpartum hemorrhage. Future research may continue to explore the therapeutic potential of selective EP receptor agonists in other clinical areas.
References
Sulprostone's Effect on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a potent uterotonic agent utilized in obstetrics and gynecology. Its pharmacological effects are primarily mediated through the activation of prostanoid EP1 and EP3 receptors, leading to a cascade of intracellular events that culminate in increased intracellular calcium ([Ca²⁺]i) levels. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced calcium mobilization, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction
This compound's efficacy in inducing uterine contractions is intrinsically linked to its ability to modulate intracellular calcium homeostasis. As a selective agonist for EP1 and EP3 receptors, it triggers distinct signaling pathways that converge on the elevation of cytosolic calcium, a critical second messenger in smooth muscle contraction. Understanding the nuances of these pathways is paramount for the development of novel therapeutics targeting prostanoid receptors and for optimizing the clinical use of existing drugs like this compound.
Molecular Mechanism of Action
This compound exerts its effects on intracellular calcium through a G-protein coupled receptor (GPCR) mediated mechanism. The primary signaling pathway involves the activation of Gq-protein coupled EP1 receptors and certain isoforms of EP3 receptors.
Upon binding of this compound to these receptors, the alpha subunit of the Gq protein activates phospholipase C (PLC). Activated PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding event opens the IP₃ receptor channels, leading to the release of stored Ca²⁺ into the cytoplasm and a rapid increase in [Ca²⁺]i.[1]
In addition to this primary pathway, some studies suggest that this compound, through its action on EP3 receptors, can also induce oscillations in intracellular calcium concentrations. Furthermore, certain EP3 receptor isoforms are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. While this pathway is primarily associated with other cellular responses, potential crosstalk with calcium signaling pathways cannot be entirely ruled out.
Quantitative Data on this compound's Effect on Intracellular Calcium
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Value | Cell Type/System | Reference |
| Kᵢ | Human EP₁ | 21 nM | Recombinant | Tocris Bioscience |
| Kᵢ | Human EP₃ | 0.6 nM | Recombinant | Tocris Bioscience |
| IC₅₀ (Adenylyl Cyclase Inhibition) | Human EP₃I | 0.2 nM | CHO-K1 cells | Wilson et al., 2004 |
| IC₅₀ (Adenylyl Cyclase Inhibition) | Human EP₃II | 0.15 nM | CHO-K1 cells | Wilson et al., 2004 |
Table 2: Effects of Prostaglandin Analogs on Intracellular Calcium Concentration
| Compound | Concentration | Cell Type | Basal [Ca²⁺]i | Peak [Ca²⁺]i | Effect | Reference |
| PGE₂ (this compound is an analog) | 1-100 µM | Cultured Human Myometrial Cells | 60-90 nM | Up to 350 nM | Concentration-dependent increase | Asbóth et al., 1996[1] |
| This compound | Not specified | Colonic Interstitial Cells of Cajal | Not specified | Not specified | Increased [Ca²⁺]i oscillations | Kim et al., 2017[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on intracellular calcium levels.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM) to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured cells (e.g., human myometrial smooth muscle cells, HEK293 cells expressing EP1/EP3 receptors)
-
Fura-2 AM (dissolved in anhydrous DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)
-
Ionomycin (positive control)
-
EGTA (negative control)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow 15-30 minutes for complete de-esterification of the dye by intracellular esterases.
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
-
Stimulation:
-
Apply this compound at the desired concentrations to the cells via the perfusion system.
-
Record the changes in the F340/F380 ratio over time.
-
-
Calibration:
-
At the end of each experiment, determine the maximum fluorescence ratio (Rₘₐₓ) by adding a calcium ionophore like ionomycin in the presence of high extracellular calcium.
-
Determine the minimum fluorescence ratio (Rₘᵢₙ) by adding a calcium chelator like EGTA.
-
-
Data Analysis:
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F₀/Fₛ), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
Phospholipase C (PLC) Activity Assay
This protocol outlines a method to measure the activation of PLC in response to this compound by quantifying the production of inositol phosphates.
Materials:
-
Cell line of interest
-
This compound
-
[³H]-myo-inositol
-
Lithium chloride (LiCl)
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Incubate cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add this compound at various concentrations and incubate for a defined period.
-
Termination and Extraction: Terminate the reaction by adding ice-cold perchloric acid. Scrape the cells and centrifuge to pellet the cellular debris.
-
Separation of Inositol Phosphates: Apply the supernatant to a Dowex AG1-X8 anion-exchange column. Wash the column and then elute the total inositol phosphates with a high salt buffer.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PLC activity.
Inositol Trisphosphate (IP₃) Mass Assay
This protocol describes a competitive binding assay to directly measure the amount of IP₃ produced in response to this compound.
Materials:
-
Cell line of interest
-
This compound
-
IP₃ assay kit (commercially available, e.g., from Cayman Chemical or Abcam)
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
Procedure:
-
Cell Culture and Stimulation: Culture cells to the desired density and stimulate with various concentrations of this compound for a short period (seconds to minutes).
-
Extraction: Rapidly terminate the reaction and extract IP₃ from the cells using TCA or the lysis buffer provided in the kit.
-
Assay:
-
Follow the manufacturer's instructions for the competitive ELISA-based assay.
-
Typically, the cell extract containing IP₃ is mixed with a fixed amount of labeled IP₃ and an IP₃-binding protein.
-
The mixture is incubated, and the amount of labeled IP₃ bound to the binding protein is measured.
-
-
Quantification: The concentration of IP₃ in the sample is determined by comparing its ability to compete with the labeled IP₃ for binding to the known standards provided in the kit.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound's effect on intracellular calcium.
Caption: this compound-induced Gq-PLC-IP3 signaling pathway leading to intracellular calcium release.
Caption: this compound-induced Gi signaling pathway leading to the inhibition of adenylyl cyclase.
Caption: General experimental workflow for measuring intracellular calcium changes using Fura-2 AM.
Conclusion
This compound effectively increases intracellular calcium levels primarily through the activation of the Gq-PLC-IP₃ signaling pathway via EP1 and specific EP3 receptors. This elevation in cytosolic calcium is the fundamental mechanism underlying its potent physiological effects, particularly in smooth muscle contraction. While the qualitative aspects of this pathway are well-established, further research is required to delineate the precise quantitative parameters, such as the EC₅₀ for this compound-induced calcium mobilization in various cell types. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate role of this compound and other prostanoid receptor agonists in cellular calcium signaling.
References
An In-depth Technical Guide to the Molecular Signaling Pathways Activated by Sulprostone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a potent uterotonic agent utilized in obstetrics and gynecology. Its therapeutic effects are mediated through the activation of specific prostanoid receptors, triggering a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the molecular signaling pathways activated by this compound, with a focus on its interaction with EP1 and EP3 receptors. We present quantitative data on its binding affinities and functional potency, detailed experimental protocols for key assays, and visual representations of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a selective agonist for the E-type prostanoid (EP) receptors, with a significantly higher affinity for the EP3 subtype over the EP1 subtype.[1][2] This differential affinity is central to its mechanism of action. EP receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate distinct downstream signaling pathways.[3] The activation of these pathways by this compound ultimately leads to its physiological effects, most notably the contraction of uterine smooth muscle.[3] This guide will dissect the primary signaling cascades initiated by this compound through the EP1 and EP3 receptors.
Quantitative Data: Receptor Binding and Functional Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key binding and functional parameters.
| Receptor | Binding Affinity (Ki) | Cell Type/System | Reference |
| EP1 | 21 nM | Recombinant | [1] |
| EP3 | 0.6 nM | Recombinant |
| Assay | Parameter | Value | Cell Type/System | Reference |
| Adenylyl Cyclase Inhibition | IC50 | 0.15 nM | CHO-K1 cells expressing human EP3II isoform | |
| Adenylyl Cyclase Inhibition | IC50 | 0.2 nM | CHO-K1 cells expressing human EP3I isoform |
Core Signaling Pathways
This compound's physiological effects are a direct consequence of the activation of two primary signaling pathways, mediated by the EP1 and EP3 receptors.
EP1 Receptor-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization
Though this compound is a weaker agonist for the EP1 receptor, its activation contributes to the overall cellular response. The EP1 receptor is coupled to the Gq family of G-proteins.
Signaling Cascade:
-
Gq Activation: Upon this compound binding, the EP1 receptor activates the Gq alpha subunit.
-
Phospholipase C (PLC) Activation: Activated Gq stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
PKC Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
-
Cellular Response: The increase in intracellular Ca2+ is a primary driver of smooth muscle contraction.
EP3 Receptor-Mediated Pathways
This compound is a potent agonist for the EP3 receptor, which can couple to multiple G-proteins, leading to two major signaling outcomes: inhibition of adenylyl cyclase and activation of the Rho pathway.
The canonical signaling pathway for the EP3 receptor involves coupling to inhibitory G-proteins (Gi).
Signaling Cascade:
-
Gi Activation: this compound binding to the EP3 receptor activates the Gi alpha subunit.
-
Adenylyl Cyclase Inhibition: The activated Gi alpha subunit directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
PKA Inactivation: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
-
Cellular Response: PKA normally promotes smooth muscle relaxation; therefore, its inhibition by this compound contributes to muscle contraction.
In certain cellular contexts, such as renal inner medullary collecting duct cells, the EP3 receptor can couple to G12/13 proteins, activating the Rho signaling pathway. This pathway is independent of cAMP and intracellular calcium changes.
Signaling Cascade:
-
G12/13 Activation: this compound-bound EP3 receptor activates G12/13 proteins.
-
RhoGEF Activation: G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs).
-
RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.
-
ROCK Activation: GTP-bound RhoA activates Rho-associated kinase (ROCK).
-
Cellular Response: ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and enhanced smooth muscle contraction. It also promotes the formation of F-actin (stress fibers).
Potential Downstream Signaling: ERK1/2 Pathway
While direct evidence for this compound-mediated activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway is not yet firmly established in the literature, it remains a plausible downstream consequence of both EP1 and EP3 receptor activation. Activation of Gq (via EP1) can lead to PKC-dependent activation of the ERK1/2 cascade. Similarly, Gi-coupled receptors (like EP3) can activate ERK1/2 through the release of Gβγ subunits, which can initiate a signaling cascade involving Src and the epidermal growth factor receptor (EGFR). Further research is required to elucidate the potential role of this compound in modulating ERK1/2 signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.
cAMP Inhibition Assay
This protocol is adapted from studies measuring the inhibition of forskolin-stimulated adenylyl cyclase in cells expressing EP3 receptors.
Objective: To quantify the inhibitory effect of this compound on cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human EP3 receptor.
-
Culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Forskolin solution.
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
Procedure:
-
Cell Culture: Culture the EP3-expressing CHO-K1 cells to 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 50,000 cells/well and incubate overnight.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with 1 mM IBMX for 20 minutes at 37°C.
-
This compound Treatment: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Forskolin Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1 µM) to all wells (except the basal control) and incubate for a further 15 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator.
Objective: To detect and quantify this compound-induced increases in [Ca2+]i.
Materials:
-
Cells expressing EP1 receptors (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.
-
This compound solutions.
-
Fluorescence plate reader or fluorescence microscope with a ratiometric imaging system.
Procedure:
-
Cell Seeding: Seed cells onto a black-walled, clear-bottom 96-well plate or glass coverslips and allow them to adhere.
-
Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
This compound Addition: Add varying concentrations of this compound and continuously record the fluorescence signal.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) over time. The change in this ratio is proportional to the change in [Ca2+]i.
RhoA Activation Assay
This protocol is based on the pull-down method described by Tamma et al. (2003) to measure the amount of active, GTP-bound RhoA.
Objective: To determine if this compound activates the small GTPase RhoA.
Materials:
-
Primary rat inner medullary collecting duct (IMCD) cells or other suitable cell line.
-
This compound.
-
Lysis buffer (e.g., Mg2+ lysis buffer containing protease inhibitors).
-
Rhotekin-RBD agarose beads (binds specifically to GTP-RhoA).
-
Wash buffer.
-
SDS-PAGE sample buffer.
-
Anti-RhoA primary antibody.
-
HRP-conjugated secondary antibody.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Treatment: Culture cells to confluency and treat with 1 µM this compound for 30 minutes. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Input Sample: Reserve a small aliquot of the supernatant as the "total RhoA" input control.
-
Pull-down: Incubate the remaining supernatant with Rhotekin-RBD agarose beads for 45-60 minutes at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins and the input samples by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with an anti-RhoA antibody.
-
Detection: Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Quantification: Use densitometry to quantify the amount of GTP-bound RhoA relative to the total RhoA in the input sample.
Experimental and Logical Workflow
The elucidation of a signaling pathway typically follows a logical progression of experiments, from receptor binding to downstream cellular responses.
Conclusion
This compound exerts its biological effects through a multi-faceted activation of signaling pathways primarily mediated by the EP3 and, to a lesser extent, the EP1 prostanoid receptors. The dominant EP3-mediated pathway involves the Gi-coupled inhibition of adenylyl cyclase and a G12/13-coupled, cAMP-independent activation of the RhoA/ROCK pathway. The EP1 receptor contributes through a Gq-coupled activation of the PLC/IP3/Ca2+ cascade. This in-depth guide provides the quantitative data, detailed experimental frameworks, and visual pathway representations necessary for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other EP receptor modulators. Future investigations should aim to definitively characterize the role of the ERK1/2 pathway in this compound's mechanism of action.
References
Sulprostone's role in modulating adenylate cyclase activity
An In-depth Technical Guide to Sulprostone's Role in Modulating Adenylate Cyclase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic E2 prostaglandin analogue, is a potent modulator of cellular signaling pathways, primarily through its high-affinity interactions with specific prostanoid receptors.[1] Its principal mechanism of action involves the differential regulation of adenylyl cyclase, a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. This guide provides a detailed examination of the molecular mechanisms by which this compound exerts its effects, with a focus on its role as a selective agonist for the EP3 and EP1 prostaglandin receptors. We present quantitative binding affinity and functional data, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a stable and selective analogue of Prostaglandin E2 (PGE2).[1] It is clinically utilized for its potent uterotonic properties, such as in the management of postpartum hemorrhage.[1] The physiological effects of this compound are mediated by its interaction with G protein-coupled receptors (GPCRs), specifically the EP1 and EP3 subtypes of the prostaglandin E2 receptor.[1][2] The activation of these receptors initiates distinct intracellular signaling cascades that ultimately determine the cellular response. A primary consequence of this compound's receptor engagement, particularly via the EP3 receptor, is the potent inhibition of adenylate cyclase activity, leading to a significant reduction in intracellular cAMP levels. This action underlies many of its therapeutic effects and makes it a valuable tool for studying GPCR signaling.
Mechanism of Action: Dual Receptor Agonism
This compound's pharmacological profile is defined by its high-affinity agonism at two distinct prostaglandin receptors, EP1 and EP3, which are coupled to different G proteins and thus, different downstream effectors.
EP3 Receptor-Mediated Inhibition of Adenylate Cyclase
The predominant effect of this compound on the cAMP pathway is mediated through the EP3 receptor. The EP3 receptor couples to the inhibitory G protein, Gαi.
-
Binding and Activation: this compound binds to the EP3 receptor, inducing a conformational change.
-
Gαi Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gαi protein.
-
Dissociation and Inhibition: The GTP-bound Gαi subunit dissociates from its βγ-subunits and directly interacts with adenylate cyclase.
-
Inhibition of Adenylate Cyclase: This interaction inhibits the catalytic activity of adenylate cyclase, preventing the conversion of ATP to cAMP.
-
Downstream Effects: The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), a primary cAMP effector. This contributes to physiological responses such as smooth muscle contraction.
EP1 Receptor-Mediated PLC Activation
In addition to its potent effect on the EP3 receptor, this compound also acts as an agonist at the EP1 receptor. This interaction does not directly involve adenylate cyclase but contributes to the overall cellular response.
-
Binding and Activation: this compound binds to the EP1 receptor.
-
Gαq Protein Activation: The EP1 receptor is typically coupled to the Gαq protein. Its activation leads to the activation of Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
-
Downstream Effects: Increased intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction.
Quantitative Data
The affinity of this compound for its target receptors and its functional potency in modulating adenylate cyclase have been quantified in various studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Reference(s) |
| EP1 | CHO cells expressing mouse prostanoid receptors | [³H]-PGE₂ | ~36 | |
| EP1 | Generic Data | Not Specified | 21 | |
| EP3 | CHO cells expressing mouse prostanoid receptors | [³H]-PGE₂ | 0.6 | |
| EP3 | Generic Data | Not Specified | 0.6 |
Kᵢ (Inhibition Constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Table 2: Functional Potency of this compound in Modulating cAMP Levels
| Assay Type | Cell/Tissue Type | Stimulant (if any) | Parameter | Value (approx.) | Reference(s) |
| Inhibition of cAMP Accumulation | Human Washed Platelets | Cicaprost (8 nM) | Potency Rank | > PGE₂ | |
| Inhibition of AVP-dependent cAMP | Rat Medullary Thick Ascending Limb (MTAL) | AVP (1 nM) | IC₅₀ | 0.1 nM | |
| Inhibition of AVP-dependent cAMP | Rat Outer Medullary Collecting Duct (OMCD) | AVP (10 nM) | IC₅₀ | 50 nM | |
| Inhibition of Adenylate Cyclase Activity | Human Decidual Tissue | Not Applicable | Fold Decrease | 2-3 fold |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following sections detail representative methodologies for quantifying the interaction of this compound with its receptors and its effect on adenylate cyclase activity.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a representative method for determining the binding affinity (Kᵢ) of this compound for EP3 receptors.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP3 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to a final volume of 200 µL:
-
50 µL of cell membranes (20-40 µg protein).
-
50 µL of [³H]-PGE₂ at a final concentration near its Kᴅ (e.g., 2-5 nM).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding determination, use 50 µL of a saturating concentration of unlabeled PGE₂ (e.g., 10 µM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Separation and Counting:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash the filters rapidly three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]-PGE₂ and Kᴅ is its dissociation constant for the receptor.
-
Adenylate Cyclase Inhibition (cAMP Accumulation) Assay
This protocol provides a representative method for determining the functional potency (IC₅₀) of this compound in inhibiting adenylate cyclase activity.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human EP3 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plate cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with 20 µL of stimulation buffer containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Add 10 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) to the appropriate wells.
-
Pre-incubate with this compound for 10-15 minutes at 37°C.
-
Add 10 µL of the adenylate cyclase activator forskolin to all wells (except basal control) to a final concentration that elicits a submaximal response (e.g., 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection (Example using HTRF):
-
Lyse the cells by adding the specific lysis buffer provided with the cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve run in parallel.
-
Normalize the data by setting the forskolin-only response as 100% and the basal level as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion
This compound's modulation of adenylate cyclase is a direct consequence of its high-affinity agonism at the Gαi-coupled EP3 receptor, leading to a potent, dose-dependent inhibition of cAMP synthesis. Its secondary activity at the Gαq-coupled EP1 receptor initiates a parallel pathway that results in increased intracellular calcium. This dual mechanism makes this compound a powerful pharmacological agent and an invaluable tool for dissecting the complex signaling networks governed by prostanoid receptors. The quantitative data and detailed protocols provided in this guide offer a foundational resource for professionals engaged in the study of GPCR pharmacology and the development of novel therapeutics targeting these pathways.
References
Methodological & Application
Application Notes and Protocols for Testing Sulprostone Efficacy in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulprostone is a synthetic analogue of prostaglandin E2 (PGE2) with selective agonist activity at the prostanoid EP1 and EP3 receptors. Its primary clinical applications are in obstetrics and gynecology, where it is used to induce uterine contractions.[1] Understanding the cellular mechanisms of this compound and quantifying its efficacy is crucial for drug development and research applications. These application notes provide detailed protocols for a panel of cell culture assays to characterize the efficacy of this compound, focusing on its effects on key signaling pathways and physiological responses.
Mechanism of Action
This compound exerts its effects by binding to and activating EP1 and EP3 receptors, which are G-protein coupled receptors (GPCRs). This activation initiates two primary signaling cascades:
-
EP1 Receptor Activation: Coupled to Gq protein, activation of the EP1 receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key trigger for smooth muscle contraction.
-
EP3 Receptor Activation: Coupled to Gi protein, activation of the EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels contribute to the contractile response in smooth muscle cells.[2]
The following diagram illustrates the signaling pathways activated by this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound's activity from in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Cell Type/Preparation | Reference |
| EP1 | This compound | 21 | Recombinant | |
| EP3 | This compound | 0.6 | Recombinant |
Table 2: Functional Efficacy of this compound in Cell-Based Assays
| Assay | Parameter | Value | Cell Type | Reference |
| Uterine Smooth Muscle Contraction | EC50 | 20 nM | Human lower uterine segment | |
| cAMP Inhibition (EP3I Isoform) | IC50 | 0.2 nM | CHO-K1 cells | |
| cAMP Inhibition (EP3II Isoform) | IC50 | 0.15 nM | CHO-K1 cells |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following the activation of the EP1 receptor by this compound.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human EP1 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seed the cells at a density of 40,000-80,000 cells per well in a 96-well black, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the wells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Establish a baseline fluorescence reading for 10-20 seconds using a fluorescence plate reader (e.g., FlexStation).
-
Add 20 µL of the this compound dilutions to the respective wells.
-
-
Data Acquisition and Analysis:
-
Immediately after compound addition, measure the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) every 1-2 seconds for 2-3 minutes.
-
The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the dose-response curve and calculate the EC50 value using a non-linear regression model.
-
cAMP Inhibition Assay
This assay measures the decrease in intracellular cAMP levels following the activation of the EP3 receptor by this compound.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing the human EP3 receptor in DMEM/F12 supplemented with 10% FBS and appropriate selection antibiotics.
-
Seed the cells at a density of 5,000-10,000 cells per well in a white, opaque 384-well plate and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in an assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX to inhibit phosphodiesterase).
-
Aspirate the culture medium and add 10 µL of the diluted this compound or vehicle to the wells.
-
-
cAMP Stimulation and Detection:
-
Add 10 µL of assay buffer containing a sub-maximal concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM, to be optimized) to stimulate cAMP production.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the dose-response curve for this compound's inhibition of forskolin-stimulated cAMP production and determine the IC50 value.
-
Cell Contraction Assay
This assay provides a functional readout of this compound's efficacy by measuring the contraction of smooth muscle cells embedded in a 3D collagen matrix.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Culture primary human uterine smooth muscle cells (HUtSMCs) according to the supplier's recommendations.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 2-5 x 106 cells/mL.
-
-
Collagen Gel Preparation:
-
On ice, mix the cell suspension with a cold collagen solution and a neutralization buffer.
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate, avoiding air bubbles.
-
Incubate at 37°C for 1 hour to allow the collagen to polymerize.
-
-
Contraction Assay:
-
After polymerization, gently detach the collagen gels from the sides of the wells using a sterile spatula.
-
Add 1 mL of culture medium containing varying concentrations of this compound to each well.
-
Incubate the plate and capture images of the gels at different time points (e.g., 0, 4, 8, 24 hours).
-
-
Data Analysis:
-
Measure the area or diameter of the collagen gels from the captured images using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial size.
-
Plot the dose-response curve for this compound-induced contraction and determine the EC50 value.
-
Cell Viability and Apoptosis Assays
These assays are essential to assess the potential cytotoxic effects of this compound.
Cell Viability (MTT Assay) Protocol:
-
Cell Seeding: Seed cells (e.g., HUtSMCs or HEK293 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value if significant cytotoxicity is observed.
Apoptosis (Annexin V/Propidium Iodide Staining) Protocol:
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The assays described in these application notes provide a comprehensive framework for characterizing the in vitro efficacy of this compound. By systematically evaluating its effects on intracellular signaling pathways and cellular functions, researchers and drug development professionals can gain valuable insights into its mechanism of action and pharmacological profile. The provided protocols offer a starting point for establishing robust and reproducible cell-based assays for this compound and other EP receptor modulators.
References
Application Notes and Protocols for Sulprostone-Induced Labor in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a potent uterotonic agent utilized in clinical settings for the induction of labor and management of postpartum hemorrhage.[1][2] Its mechanism of action involves the selective agonism of prostaglandin E2 receptors, primarily the EP3 and EP1 subtypes, which are abundant in the myometrium.[1][3] Activation of these receptors initiates a signaling cascade that leads to increased intracellular calcium concentrations and a decrease in cyclic adenosine monophosphate (cAMP) levels, resulting in robust and coordinated uterine contractions.[1] While extensively studied in humans, detailed protocols for the application of this compound in animal models for labor induction research are less consolidated. These application notes provide a comprehensive overview of the available data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Signaling Pathway
This compound exerts its effects on myometrial cells through a well-defined signaling pathway. As an EP3/EP1 receptor agonist, it triggers a cascade of intracellular events culminating in smooth muscle contraction.
Data Presentation: this compound Dosage and Efficacy in Animal Models
Quantitative data on this compound for labor induction in animal models is limited. The following tables summarize the available information from published studies. It is important to note that dosages and outcomes can vary significantly based on the animal species, gestational age, and experimental conditions.
Table 1: In Vivo Administration of this compound in Animal Models
| Animal Model | Gestational Stage | Dosage | Route of Administration | Observed Effect | Citation(s) |
| Guinea Pig | Day 43 p.c. | 0.03 and 0.1 mg/animal | Subcutaneous (s.c.) | Cervical ripening | |
| Guinea Pig | Mid-gestation | Not specified | Not specified | Potent abortifacient | |
| Mouse | Not specified | Not specified | Not specified | Radioprotective effects (non-obstetric study) |
p.c. = post coitum
Table 2: In Vitro Effects of this compound on Uterine Tissue
| Animal Model | Tissue Preparation | This compound Concentration | Observed Effect | Citation(s) |
| Guinea Pig | Myometrial strips (GD 50) | Not specified | Induced contractile activity |
GD = Gestation Day
Experimental Protocols
In Vivo Labor Induction Protocol (General Framework)
While a specific, universally applicable protocol for this compound-induced labor across all animal models is not available, the following provides a general framework based on protocols for other prostaglandins. Researchers must optimize dosages and monitoring for their specific animal model.
1. Animal Model Selection and Acclimatization:
-
Select healthy, time-mated pregnant animals (e.g., Sprague-Dawley rats, Dunkin-Hartley guinea pigs).
-
House animals individually under controlled environmental conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water.
-
Allow for an adequate acclimatization period before the experiment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, ethanol).
-
Further dilute the stock solution to the desired final concentration for injection. The final concentration should be determined based on pilot studies, starting with doses extrapolated from human studies or from the limited available animal data (e.g., 0.03-0.1 mg/animal for guinea pigs for cervical ripening).
3. Administration:
-
On the desired day of gestation (e.g., day 21 for rats), administer the prepared this compound solution via the chosen route (e.g., subcutaneous injection).
-
A control group receiving the vehicle only should be included.
4. Monitoring and Data Collection:
-
Continuously monitor the animals for signs of labor, including nesting behavior, abdominal contractions, and vaginal discharge.
-
Record the latency to the onset of labor and the time of expulsion of each pup.
-
Monitor maternal well-being throughout the experiment.
-
After parturition, record litter size, number of live and stillborn pups, and pup weights.
In Vitro Uterine Contractility Assay Protocol
This protocol is adapted from standard organ bath techniques for assessing the effects of uterotonic agents on isolated uterine tissue.
1. Tissue Preparation:
-
Euthanize a pregnant animal at the desired gestational stage.
-
Immediately excise the uterus and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Dissect longitudinal or circular myometrial strips (approximately 2 mm wide and 10 mm long) from the uterine horns.
2. Organ Bath Setup:
-
Mount the myometrial strips in organ baths containing PSS maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
3. Equilibration and Spontaneous Contractions:
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with regular changes of the PSS.
-
Once stable, spontaneous contractions are established, record a baseline period of activity.
4. This compound Administration:
-
Prepare a range of this compound concentrations in PSS.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
Record the changes in the frequency, amplitude, and duration of uterine contractions.
5. Data Analysis:
-
Analyze the recorded data to quantify the effects of this compound on uterine contractility.
-
Calculate parameters such as the area under the curve (an index of total contractile activity) and the EC50 (the concentration of this compound that produces 50% of the maximal response).
Concluding Remarks
This compound is a valuable tool for studying the mechanisms of labor and for the preclinical evaluation of novel tocolytic or uterotonic agents. The protocols and data presented here provide a foundation for researchers to design and execute experiments using this compound in various animal models. However, due to the limited availability of specific dosage and efficacy data for many species, it is crucial to conduct pilot studies to determine the optimal experimental conditions for each specific animal model and research question. Further research is warranted to expand the body of knowledge on the use of this compound in animal models of labor induction.
References
- 1. Effects of gestational age on prostaglandin EP receptor expression and functional involvement during in vitro contraction of the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cervical ripening in guinea-pigs after a local application of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical review of current methods for induction of parturition in the mare - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulprostone in Postpartum Hemorrhage Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a potent uterotonic agent utilized in the management of postpartum hemorrhage (PPH), particularly in cases of uterine atony unresponsive to conventional therapies like oxytocin.[1][2] Its therapeutic effect is primarily mediated through the activation of prostaglandin E receptors, specifically the EP1 and EP3 subtypes, in the myometrium.[3] This activation initiates a signaling cascade that leads to increased intracellular calcium concentrations and subsequent smooth muscle contraction, thereby constricting uterine blood vessels and reducing hemorrhage.
These application notes provide a comprehensive overview of the use of this compound in preclinical research models of PPH. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy, mechanism of action, and safety of this compound and other novel uterotonic agents. Due to the limited availability of a single, standardized, and validated in vivo PPH model specifically for this compound, this document synthesizes information from various preclinical studies involving this compound, other prostaglandins, and relevant PPH models.
Mechanism of Action and Signaling Pathway
This compound exerts its uterotonic effects by acting as a selective agonist for the EP1 and EP3 prostaglandin receptors. The binding of this compound to these G-protein coupled receptors on myometrial cells triggers two distinct signaling pathways that converge to stimulate uterine contraction:
-
EP1 Receptor Pathway: Activation of the EP1 receptor is coupled to the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent smooth muscle contraction.
-
EP3 Receptor Pathway: The EP3 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which normally promotes muscle relaxation. The net effect is an enhancement of uterine contraction.
Quantitative Data
The following tables summarize key quantitative data for this compound from various preclinical and clinical studies. This information is crucial for dose selection and interpretation of results in research models.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |
| EP1 | Mouse | CHO cells | 21 | |
| EP3 | Mouse | CHO cells | 0.6 | |
| EP3 | Hamster | Uterus | 64 |
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkey
| Parameter | Value | Unit | Dosing | Reference |
| Dosage | 0.5 | mg/kg | Intravenous |
Note: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution were not available in the provided search results.
Table 3: Effective Doses of this compound in Human Clinical Studies for PPH
| Administration Route | Dosage | Efficacy/Outcome | Reference |
| Intramuscular | 500 µg | Onset of uterine contractions within 20 minutes. | [4] |
| Intravenous | 5 µ g/minute | Pronounced increase in uterine resting pressure. | [5] |
Experimental Protocols
The absence of a standardized animal model for PPH necessitates the adaptation and combination of methodologies from various studies. Below are proposed protocols for in vivo and ex vivo models to study the effects of this compound on PPH.
In Vivo Model: Rat Model of Postpartum Hemorrhage (Uterine Atony)
This protocol is adapted from a model of uterine atony induced by inflammatory mediators and is proposed for the evaluation of uterotonic agents like this compound.
Objective: To induce uterine atony and subsequent postpartum hemorrhage in rats and to evaluate the efficacy of this compound in restoring uterine tone and reducing blood loss.
Materials:
-
Pregnant Sprague-Dawley rats (late gestation, e.g., day 20)
-
Anesthetic agent (e.g., isoflurane)
-
Oxytocin
-
This compound solution
-
Heparinized saline
-
Intrauterine pressure catheter and transducer
-
Data acquisition system
-
Absorbent material for blood collection
-
Analytical balance
Protocol:
-
Animal Preparation: Anesthetize the pregnant rat and maintain anesthesia throughout the procedure. Place the animal on a heating pad to maintain body temperature.
-
Surgical Procedure: Perform a laparotomy to expose the uterine horns. Carefully exteriorize one uterine horn and make a small incision to insert a fluid-filled catheter connected to a pressure transducer for intrauterine pressure measurement.
-
Induction of Uterine Atony: To mimic uterine atony, administer an oxytocin receptor antagonist or induce a state of inflammation as described in relevant literature. Alternatively, uterine atony can be induced by prolonged exposure to high doses of oxytocin, leading to receptor desensitization.
-
Induction of Hemorrhage: After inducing atony, initiate delivery of the pups from the contralateral uterine horn. Following the delivery of the last pup, transect a small uterine blood vessel to induce controlled hemorrhage.
-
Treatment Administration: Once significant bleeding is observed, administer this compound intravenously or intraperitoneally at predetermined doses. A control group should receive a vehicle.
-
Data Collection:
-
Continuously record intrauterine pressure to assess changes in uterine contractility (frequency, amplitude, and duration of contractions).
-
Quantify blood loss by collecting all shed blood on pre-weighed absorbent material and measuring the weight change.
-
-
Endpoint: The experiment can be terminated after a set period of observation (e.g., 60 minutes) post-treatment, or when hemodynamic stability is lost in the control group.
Ex Vivo Model: Perfused Swine Uterus
This protocol is based on a model used to study the effects of various prostaglandins on uterine contractility and can be adapted to investigate the dose-response relationship of this compound.
Objective: To determine the dose-dependent effect of this compound on the contractility of an isolated, perfused swine uterus.
Materials:
-
Uterus from a non-pregnant gilt
-
Perfusion system with oxygenated Krebs-Ringer bicarbonate buffer
-
Intrauterine double-chip microcatheter for pressure measurement
-
This compound solutions of varying concentrations
-
Data acquisition system
Protocol:
-
Uterus Preparation: Obtain a fresh uterus from a healthy, non-pregnant gilt. Immediately place it in ice-cold, oxygenated buffer.
-
Perfusion Setup: Cannulate the uterine arteries and connect them to the perfusion system. Perfuse the uterus with oxygenated Krebs-Ringer bicarbonate buffer at a constant flow rate and temperature (37°C).
-
Pressure Measurement: Insert an intrauterine double-chip microcatheter into the uterine lumen to measure intrauterine pressure at two different locations (e.g., uterine horn and body).
-
Stabilization: Allow the uterus to equilibrate in the perfusion system until a stable baseline of contractile activity is established.
-
This compound Administration: Administer increasing doses of this compound as a bolus injection into the arterial line of the perfusion system. Allow sufficient time between doses for the uterus to return to baseline activity.
-
Data Collection: Continuously record the intrauterine pressure to measure the frequency, amplitude, and duration of uterine contractions at each dose of this compound.
-
Data Analysis: Construct a dose-response curve to determine the EC50 of this compound for inducing uterine contractions.
Conclusion
This compound is a valuable tool for both clinical management and preclinical research of postpartum hemorrhage. While a single, universally accepted animal model for PPH that perfectly mimics the human condition is lacking, the protocols and data presented here provide a solid foundation for researchers. The proposed in vivo rat model allows for the investigation of this compound's efficacy in a complex physiological setting, while the ex vivo swine uterus model offers a controlled environment for detailed pharmacodynamic studies. By utilizing and refining these models, the scientific community can continue to advance our understanding of PPH and develop new and improved therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Uterine motility after post-partum application of this compound and other oxytocics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of gestational age on prostaglandin EP receptor expression and functional involvement during in vitro contraction of the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of labor in intrauterine fetal death with 16-phenoxy-prostaglandin-E2-methylsulfonylamide (this compound)--effects on uterine contractility, coagulation and kallikrein-kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uterine activity and blood flow in response to this compound during midtrimester pregnancy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulprostone-Induced Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Sulprostone, a potent synthetic prostaglandin E2 (PGE2) analog, on smooth muscle contraction. This compound is a valuable pharmacological tool for investigating prostanoid receptor signaling and smooth muscle physiology.
Introduction
This compound is a selective agonist for the E prostanoid (EP) receptors, specifically the EP1 and EP3 subtypes.[1][2] Its primary application is in obstetrics and gynecology for the induction of labor and management of postpartum hemorrhage due to its powerful uterotonic properties.[1][3] The mechanism involves stimulating strong contractions in the uterine smooth muscle (myometrium). Understanding the experimental design for studying this compound is crucial for research in reproductive biology, gastroenterology, and vascular physiology.
Mechanism of Action: EP1 and EP3 Receptor Signaling
This compound exerts its effects by binding to and activating two distinct G-protein coupled receptors (GPCRs): EP1 and EP3. The activation of these receptors initiates separate intracellular signaling cascades that converge to increase intracellular calcium ([Ca2+]i) and promote smooth muscle contraction.
-
EP1 Receptor Pathway: The EP1 receptor is coupled to a Gq protein. Upon activation by this compound, the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.
-
EP3 Receptor Pathway: The EP3 receptor is primarily coupled to a Gi protein. Activation of this pathway inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP decreases the activity of Protein Kinase A (PKA), a kinase that typically promotes muscle relaxation. Therefore, inhibiting this relaxation pathway contributes to a contractile state.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Cell Type | Reference |
|---|---|---|---|
| EP1 | 21 nM | Cultured Chinese Hamster Ovary (CHO) cells |
| EP3 | 0.6 nM | Cultured Chinese Hamster Ovary (CHO) cells | |
This data indicates that this compound has a significantly higher affinity for the EP3 receptor compared to the EP1 receptor.
Table 2: Exemplary Dose-Response Data for this compound
| Tissue/Model | Effect | Effective Concentration/Dose | Reference |
|---|---|---|---|
| Human Bronchial Smooth Muscle | Contraction | 30 µM (only at highest concentration tested) | |
| Guinea Pig (in vivo) | Enhanced Citric Acid-Induced Cough | 0.1 mg/mL, 0.3 mg/mL, 1 mg/mL (dose-dependent) | |
| Pregnancy Termination (Human) | Abortion Induction (Intramuscular) | 500 µg initial dose, followed by 1000 µg |
| Pregnancy Termination (Human) | Abortion Induction (Intravenous) | 1000 - 1500 µg total dose | |
Experimental Protocols
This protocol describes the measurement of isometric contraction in isolated smooth muscle strips, a foundational method for assessing the direct effect of this compound.
Methodology:
-
Tissue Preparation:
-
Isolate smooth muscle tissue (e.g., uterus, artery, bronchus) and place it in physiological saline solution (e.g., Krebs-Henseleit buffer) aerated with 95% O2 / 5% CO2.
-
Prepare muscle strips of appropriate dimensions and mount them in an organ bath system connected to an isometric force transducer.
-
-
Equilibration and Viability Test:
-
Allow the tissue to equilibrate under a set resting tension for at least 60 minutes at 37°C.
-
Test tissue viability by inducing a contraction with a known agent, such as potassium chloride (KCl) or a relevant agonist (e.g., phenylephrine for vascular tissue).
-
-
Concentration-Response Curve:
-
After a washout period and return to baseline tension, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
-
Data Analysis:
-
Record the change in tension from baseline.
-
Normalize the data to the maximum contraction induced by KCl or the maximum response to this compound.
-
Plot the concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
-
This protocol is used to determine the relative contribution of EP1 and EP3 receptors to the this compound-induced contraction.
Methodology:
-
Establish a Control Curve: Perform a standard this compound concentration-response curve as described in Protocol 1.
-
Antagonist Incubation: In a separate set of tissue strips, after equilibration, pre-incubate the tissue with a selective EP1 receptor antagonist (e.g., SC-19220) or a selective EP3 receptor antagonist (e.g., L-798,106) for a sufficient time (e.g., 20-30 minutes) to ensure receptor blockade.
-
Repeat this compound Curve: In the presence of the antagonist, repeat the this compound concentration-response curve.
-
Data Analysis:
-
Compare the this compound EC50 values in the absence and presence of each antagonist.
-
A significant rightward shift in the concentration-response curve in the presence of an antagonist indicates the involvement of that specific receptor subtype in the contractile response.
-
The magnitude of the shift can be used to calculate the antagonist's affinity (pA2 value) using a Schild analysis.
-
This protocol allows for the direct measurement of changes in intracellular calcium ([Ca2+]i), a critical downstream event of this compound signaling.
Methodology:
-
Cell Preparation: Isolate primary smooth muscle cells from the tissue of interest or use a suitable cell line expressing EP1/EP3 receptors. Culture the cells on glass coverslips suitable for microscopy.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope. Continuously perfuse with buffer and record the baseline fluorescence for several minutes to establish a stable signal.
-
Stimulation and Recording: Perfuse the cells with a buffer containing this compound at a specific concentration. Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis:
-
Quantify the fluorescence intensity for multiple cells over the course of the experiment.
-
Calculate the change in [Ca2+]i, often represented as the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2) or as a change relative to baseline (F/F0 for single-wavelength dyes like Fluo-4).
-
Compare the peak amplitude and duration of the calcium transient in response to different concentrations of this compound. Studies have shown that EP3 receptor activation can lead to increased [Ca2+]i oscillations.
-
References
Sulprostone solution preparation and stability for lab use
Topic: Sulprostone Solution Preparation and Stability for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic analogue of Prostaglandin E2 (PGE2), known for its potent uterotonic properties.[1] It functions as a selective agonist for the prostaglandin EP3 and EP1 receptors, making it a valuable tool in reproductive health research, including studies on labor induction and postpartum hemorrhage.[2][3][4][5] Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of this compound solutions. These application notes provide detailed protocols for the preparation of this compound solutions and guidelines for assessing their stability for laboratory use.
Physicochemical Properties
This compound is a complex organic molecule with specific physical and chemical characteristics that are important for its handling and preparation in a laboratory setting.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₁NO₇S | |
| Molar Mass | 465.56 g/mol | |
| Appearance | Powder | |
| IUPAC Name | (Z)-7-[(1R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide | |
| Mechanism of Action | Selective agonist for EP3 and EP1 prostaglandin receptors |
Mechanism of Action: Signaling Pathway
This compound exerts its physiological effects primarily by binding to and activating the EP1 and EP3 prostaglandin receptors, which are G-protein-coupled receptors (GPCRs). Activation of the EP3 receptor inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of the EP1 receptor stimulates the phospholipase C (PLC) pathway, which increases inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in the release of calcium from intracellular stores. The combination of decreased cAMP and increased intracellular calcium leads to potent smooth muscle contraction, particularly in the uterus.
Solution Preparation and Solubility
This compound is sparingly soluble in aqueous solutions and is often supplied dissolved in an organic solvent like methyl acetate. Care must be taken to select the appropriate solvent for stock and working solutions based on the experimental requirements.
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below.
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~25 mg/mL | |
| DMSO | ~14 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| PBS (pH 7.2) | ~4 mg/mL |
Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol describes how to prepare a high-concentration stock solution from this compound, which is often supplied in methyl acetate.
Materials:
-
This compound in methyl acetate (e.g., 5 mg/mL)
-
High-purity DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Gentle stream of nitrogen gas
-
Vortex mixer and/or sonicator
Procedure:
-
Transfer a known volume of the this compound/methyl acetate solution to a sterile amber glass vial.
-
Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate solvent until a dry film or powder of this compound remains.
-
Calculate the required volume of DMSO to add to achieve the desired molarity. For a 10 mM stock solution (Molar Mass = 465.6 g/mol ): Volume (mL) = [Mass of this compound (mg) / 465.6] / 10 * 1000
-
Add the calculated volume of high-purity DMSO to the vial containing the dried this compound.
-
Cap the vial securely and vortex thoroughly. If necessary, briefly sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Aqueous Working Solution Preparation
Due to the limited stability of this compound in aqueous media, working solutions should be prepared fresh daily from the frozen stock.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
Note: To avoid precipitation, the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution should typically be kept low, often below 0.5%.
-
-
Add the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions for more than one day.
Stability and Storage
The stability of this compound is critical for obtaining reliable experimental data. It is sensitive to factors such as solvent, temperature, and pH.
| Solution Type | Storage Temperature | Recommended Stability Period | Reference |
| In Methyl Acetate (as supplied) | -20°C | ≥ 2 years | |
| Organic Stock (DMSO, Ethanol) | -20°C | Use within 1 month | |
| Organic Stock (DMSO, Ethanol) | -80°C | Use within 6 months | |
| Aqueous Working Solution | 2-8°C or Room Temperature | Prepare fresh; do not store > 24 hours |
Experimental Protocol: Stability Assessment by HPLC
To ensure the integrity of this compound in experimental solutions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. This involves subjecting the drug to stress conditions and analyzing for degradation.
Objective
To develop and validate a method to separate and quantify this compound from its potential degradation products under various stress conditions, thereby establishing its stability profile.
Materials and Instrumentation
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and a pH 3 phosphate buffer (e.g., 37:63 v/v) is a potential starting point, as used for similar prostaglandins. Optimization may be required.
-
Reagents: this compound, HPLC-grade acetonitrile, potassium phosphate monobasic, phosphoric acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).
Forced Degradation (Stress Testing) Protocol
-
Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at room temperature, monitoring at set intervals. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store protected from light at room temperature and analyze at set intervals.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 70°C) in a stability chamber. Analyze at set intervals.
-
Photostability: Expose the this compound solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a control sample wrapped in aluminum foil.
-
Control: Keep an unstressed sample of the this compound solution at -20°C.
HPLC Analysis
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector to identify the optimal wavelength for this compound (λmax reported at 220, 270 nm) and any degradation products.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the control sample to determine the retention time and peak area of intact this compound.
-
Inject each of the stressed samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.
-
References
Application Notes and Protocols for Immunohistochemical Localization of the EP3 Receptor with Sulprostone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) localization of the Prostaglandin E2 Receptor 3 (EP3), a G-protein coupled receptor involved in diverse physiological and pathological processes. Additionally, protocols for the use of Sulprostone, a potent EP3 receptor agonist, are included to facilitate the study of receptor activation and localization.
Introduction
The Prostaglandin E2 (PGE2) receptor EP3 is a key mediator of PGE2 signaling, which is implicated in inflammation, pain, fever, and cancer. The EP3 receptor is unique among the PGE2 receptors due to its coupling to multiple G proteins, including Gi, Gs, and G13, leading to diverse downstream signaling events. This compound is a synthetic analog of PGE2 and a selective agonist for the EP1 and EP3 receptors, making it a valuable tool for investigating EP3 receptor function. Immunohistochemistry is a powerful technique to visualize the distribution and localization of the EP3 receptor in tissues and cells, providing insights into its role in various biological processes.
Data Presentation
Table 1: Summary of Quantitative EP3 Receptor Expression Data
| Tissue/Cell Type | Condition | Method | Key Findings | Reference |
| Rat Nervous System | Normal | Immunohistochemistry | Strong immunoreactivity in thalamic nuclei, preoptic nucleus, periaqueductal gray, and dorsal horns. | [1] |
| Human Endometrial Carcinoma | Cancer vs. Normal | Immunohistochemistry (IRS) | EP3 expression is an independent prognostic marker for progression-free survival. | [2] |
| Human Cervical Cancer | Cancer Staging | Immunohistochemistry (IRS) | High EP3 expression correlates with poor overall survival and higher FIGO stage. | [3] |
| Rat Kidney | Coxib-treated | Immunohistochemistry & Western Blot | This compound treatment inhibited the Coxib-induced increase in COX-2 expression. | [4] |
| SK-BR-3 Breast Cancer Cells | EP3 Antagonist Treatment | Western Blot | L798,106 (EP3 antagonist) treatment significantly reduced EP3 expression. | [5] |
IRS: Immunoreactivity Score
Experimental Protocols
Protocol 1: Immunohistochemistry for EP3 Receptor Localization in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical staining of the EP3 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations and incubation times may be required for specific tissues and antibodies.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit polyclonal anti-EP3 receptor antibody (e.g., Cayman Chemical Cat# 101760 or Abcam Cat# ab117998)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 x 3 minutes.
-
Immerse in 70% ethanol for 2 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EP3 receptor antibody in Blocking Buffer (e.g., 1:500 - 1:2000).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS.
-
Incubate sections with ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse slides with PBS.
-
Incubate sections with DAB substrate solution until the desired brown color develops (typically 2-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: this compound Treatment of Cultured Cells for EP3 Receptor Localization Studies
This protocol describes the treatment of cultured cells with this compound to investigate its effect on EP3 receptor localization prior to immunocytochemistry.
Materials:
-
Cultured cells expressing EP3 receptor
-
Cell culture medium
-
This compound (Tocris Bioscience or other supplier)
-
DMSO (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Reagents for immunocytochemistry (as in Protocol 1, adapted for cultured cells)
Procedure:
-
Cell Culture:
-
Plate cells on coverslips or in chamber slides and culture until they reach the desired confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in cell culture medium to the desired final concentration (e.g., 1 µM). A vehicle control (DMSO alone) should be included.
-
Replace the cell culture medium with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 15, 30, 60 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if detecting intracellular epitopes).
-
-
Immunocytochemistry:
-
Proceed with the blocking, primary antibody, and secondary antibody incubation steps as described in Protocol 1, adjusting incubation volumes for coverslips or chamber slides.
-
Visualizations
Caption: EP3 receptor signaling pathways activated by this compound.
References
Application Notes and Protocols for Measuring Sulprostone Effects with Calcium Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing calcium imaging techniques for the quantitative measurement of cellular responses to Sulprostone, a potent synthetic analog of prostaglandin E2 (PGE2). This compound is a selective agonist for the EP1 and EP3 prostaglandin receptors, and its activation of these receptors leads to a measurable increase in intracellular calcium concentration ([Ca²⁺]i), a critical second messenger in numerous cellular signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound exerts its physiological effects primarily by binding to and activating EP1 and EP3 receptors, which are G-protein coupled receptors (GPCRs).[1] The activation of these receptors initiates distinct downstream signaling cascades that converge on the mobilization of intracellular calcium.
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.
-
EP3 Receptor Activation: The EP3 receptor can couple to multiple G-proteins, including Gi and Gq. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, certain splice variants of the EP3 receptor can also couple to Gq, activating the PLC-IP₃-Ca²⁺ pathway, similar to the EP1 receptor.[1] In human myometrial cells, this compound has been shown to elevate intracellular calcium through EP3 receptor activation.[1]
The net effect of this compound administration to target cells is a transient or sustained increase in [Ca²⁺]i, which can be precisely measured using calcium imaging techniques.
Core Concepts of Calcium Imaging
Calcium imaging is a powerful technique used to visualize and quantify the spatiotemporal dynamics of intracellular calcium.[2] It relies on the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca²⁺. These indicators can be broadly categorized into two types:
-
Single-Wavelength Indicators: These indicators, such as Fluo-4, show an increase in fluorescence intensity upon binding to Ca²⁺. They are well-suited for high-throughput screening and detecting rapid calcium transients.
-
Ratiometric Indicators: These indicators, such as Fura-2, exhibit a shift in their excitation or emission wavelength upon Ca²⁺ binding. By measuring the ratio of fluorescence at two different wavelengths, a more accurate and quantitative measurement of [Ca²⁺]i can be obtained, as the ratio is largely independent of dye concentration, cell thickness, and photobleaching.
Data Presentation: Quantitative Effects of this compound on Intracellular Calcium
The following table summarizes the quantitative data on the effects of this compound on intracellular calcium levels in human myometrial cells, as determined by calcium imaging.
| Agonist | Cell Type | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) after Agonist | Fold Increase | Reference |
| This compound | Human Myometrial Cells | 60-90 | Up to 350 | ~3.9 - 5.8 | --INVALID-LINK--[1] |
| PGE2 (1-100 µM) | Human Myometrial Cells | 60-90 | Up to 350 | ~3.9 - 5.8 | --INVALID-LINK-- |
| Oxytocin | Human Myometrial Cells | 60-90 | Up to 800 | ~8.9 - 13.3 | --INVALID-LINK-- |
Comparison of Common Calcium Imaging Dyes
| Feature | Fluo-4 AM | Fura-2 AM |
| Indicator Type | Single-Wavelength | Ratiometric (Excitation) |
| Excitation Wavelength | ~494 nm | ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free) |
| Emission Wavelength | ~516 nm | ~510 nm |
| Advantages | - High fluorescence intensity increase upon Ca²⁺ binding.- Suitable for high-throughput screening.- Compatible with standard FITC/GFP filter sets.- Less phototoxic than UV-excitable dyes. | - Allows for quantitative ratiometric measurement of [Ca²⁺]i.- Less susceptible to artifacts from uneven dye loading, photobleaching, and cell thickness. |
| Disadvantages | - Fluorescence intensity can be affected by dye concentration and photobleaching.- Does not provide absolute [Ca²⁺]i concentrations without calibration. | - Requires a specialized imaging system with rapid wavelength switching for excitation.- UV excitation can be phototoxic to cells.- Lower signal-to-noise ratio compared to Fluo-4. |
| Typical Application | Detecting the presence and kinetics of calcium transients. | Precise quantification of intracellular calcium concentrations. |
Experimental Protocols
Protocol 1: Measurement of this compound-Induced Calcium Transients using Fluo-4 AM
This protocol describes the use of the single-wavelength indicator Fluo-4 AM to measure changes in intracellular calcium in response to this compound.
Materials:
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Cells of interest (e.g., primary human myometrial cells, or a cell line expressing EP1/EP3 receptors) cultured on glass-bottom dishes or 96-well plates.
-
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation/Emission: ~494/~516 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration 1000x the final desired concentration.
-
Prepare a 10 mM stock solution of Ionomycin in DMSO.
-
Prepare a 0.5 M stock solution of EGTA, pH 8.0.
-
-
Cell Loading with Fluo-4 AM:
-
Grow cells to 70-90% confluency.
-
Prepare the Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 1-5 µM in HBSS with Ca²⁺ and Mg²⁺. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS with Ca²⁺ and Mg²⁺.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.
-
Add fresh HBSS with Ca²⁺ and Mg²⁺ to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Place the cell plate on the fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence reading (F₀) for a period of time before adding the stimulus.
-
Add this compound to the desired final concentration and immediately start recording the fluorescence intensity (F) over time.
-
At the end of the experiment, add Ionomycin (e.g., 5 µM final concentration) to determine the maximum fluorescence (Fₘₐₓ).
-
Subsequently, add EGTA (e.g., 10 mM final concentration) to chelate all calcium and determine the minimum fluorescence (Fₘᵢₙ).
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence relative to the baseline (F/F₀) or as a normalized response: (F - F₀) / F₀.
-
Plot the fluorescence ratio over time to visualize the calcium transient induced by this compound.
-
Protocol 2: Quantitative Measurement of this compound Effects on [Ca²⁺]i using Fura-2 AM
This protocol outlines the use of the ratiometric indicator Fura-2 AM for a more quantitative assessment of this compound-induced changes in intracellular calcium concentration.
Materials:
-
Fura-2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound
-
Ionomycin
-
EGTA
-
Cells of interest cultured on glass-bottom dishes.
-
Fluorescence imaging system capable of rapid switching between 340 nm and 380 nm excitation wavelengths and measuring emission at ~510 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Prepare stock solutions of this compound, Ionomycin, and EGTA as described in Protocol 1.
-
-
Cell Loading with Fura-2 AM:
-
Follow the same cell loading procedure as for Fluo-4 AM (Protocol 1, step 2), but use Fura-2 AM at a final concentration of 2-5 µM.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the imaging setup.
-
Acquire a baseline recording by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound to the desired final concentration and continue recording the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
At the end of the experiment, perform a calibration to determine the minimum (Rₘᵢₙ) and maximum (Rₘₐₓ) fluorescence ratios.
-
To determine Rₘᵢₙ, add a high concentration of EGTA (e.g., 10 mM) to the cells in a calcium-free buffer.
-
To determine Rₘₐₓ, subsequently add a saturating concentration of a calcium ionophore like Ionomycin (e.g., 10 µM) in a buffer containing a high concentration of calcium.
-
-
-
Data Analysis:
-
Calculate the ratio (R) of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (R = F₃₄₀ / F₃₈₀).
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F₃₈₀,free / F₃₈₀,bound) where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM), and (F₃₈₀,free / F₃₈₀,bound) is the ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of the dye.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to increased intracellular calcium.
Experimental Workflow for Calcium Imaging
Caption: General experimental workflow for measuring this compound effects using calcium imaging.
Logical Relationship of this compound's Dual Receptor Activation
Caption: this compound activates both EP1 and EP3 receptors to induce calcium release.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Sulprostone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Sulprostone, a synthetic prostaglandin E2 analogue and selective EP3 receptor agonist, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Introduction
This compound is a potent pharmaceutical agent investigated for its role as an anti-ulcer agent and is frequently used in research related to EP3 receptor antagonists.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of this compound. This application note details validated chromatographic methods for its determination in various matrices.
Chromatographic Methods
Several HPLC and UHPLC-MS/MS methods have been developed for the analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of key methods and their parameters.
Method 1: UHPLC-MS/MS for Pharmaceutical Formulations
A sensitive and selective UHPLC-MS/MS method has been developed for the simultaneous determination of this compound and other prostaglandins in pharmaceutical samples.[2][3][4][5]
Method 2: LC-MS/MS for Biological Samples (Plasma)
For bioanalytical applications, such as pharmacokinetic studies in plasma, a rapid and sensitive LC-MS/MS method is available. This method employs simple protein precipitation for sample preparation.
Method 3: General Purpose HPLC
A general reverse-phase HPLC method can be used for the separation of this compound. This method is scalable and suitable for applications like impurity isolation and pharmacokinetics.
Data Presentation: Chromatographic Conditions and Validation Parameters
The following tables summarize the quantitative data for the described HPLC and UHPLC-MS/MS methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1: UHPLC-MS/MS | Method 2: LC-MS/MS | Method 3: General HPLC |
| Column | C18 Reversed-Phase (e.g., 1.7 µm particle size) | Core-shell with pentafluorophenyl stationary phase (2.6 µm) | Newcrom R1 |
| Mobile Phase A | Water with 10mM HCOONH4 and 0.1% HCOOH | Not specified | Water |
| Mobile Phase B | Methanol with 10mM HCOONH4 and 0.1% HCOOH | Not specified | Acetonitrile (MeCN) |
| Modifier | Formic Acid (HCOOH) | Not specified | Phosphoric acid (or formic acid for MS) |
| Flow Rate | 0.3 mL/min | Not specified | Not specified |
| Gradient | 5% B to 95% B in 6 min, hold for 2 min, return to initial | Not specified | Isocratic |
| Detection | Triple-Quadrupole Mass Spectrometer (QqQ-MS/MS) | Sciex API4000 (MS/MS) | UV or MS |
| Ionization Mode | Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM) | Electrospray Ionization (ESI), Positive Mode (Ammonium Adduct) | Not applicable for UV |
| Injection Volume | 2.0 µL | Not specified | Not specified |
Table 2: Method Validation Parameters
| Parameter | Method 1: UHPLC-MS/MS | Method 2: LC-MS/MS |
| Linearity Range | 0.1 - 10 µg/mL | 2 - 4000 ng/mL |
| Correlation Coefficient (R²) | >0.997 | Not specified |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 2 ng/mL (as lower limit of dynamic range) |
| Precision (%RSD) | < 5.0% | Not specified |
| Accuracy | Within ±5.0% | Not specified |
Experimental Protocols
Protocol 1: UHPLC-MS/MS Analysis of this compound in Pharmaceutical Preparations
This protocol is based on the method described by Szpot et al. (2023).
1. Standard and Sample Preparation: a. Prepare a stock standard solution of this compound in methanol (e.g., 100 µg/mL). b. Create a working standard solution by diluting the stock solution. c. Prepare calibration standards by diluting the working solution with methanol to concentrations ranging from 0.1 to 10 µg/mL. d. For pharmaceutical samples (e.g., pills), dissolve and dilute them in methanol to fall within the calibration range. e. Transfer 10 µL of each standard or sample solution to an Eppendorf tube. f. Add 80 µL of methanol and 10 µL of an internal standard solution (e.g., misoprostol-d5 and PGF2α-d4 at 1 µg/mL each). g. Centrifuge the tubes at 13,500 rpm for 1 minute and transfer the supernatant to glass inserts for analysis.
2. Chromatographic Analysis: a. Set up the UHPLC-MS/MS system with the conditions specified in Table 1 (Method 1). b. Equilibrate the column with the initial mobile phase composition for at least 5 minutes. c. Inject 2.0 µL of the prepared standard or sample. d. Acquire data in MRM mode.
3. Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the standards. c. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound in Monkey Plasma
This protocol is adapted from the bioanalytical method by Shi et al. (2018).
1. Sample Preparation (Protein Precipitation): a. Aliquot 25 µL of monkey plasma into a microcentrifuge tube. b. Add an internal standard (e.g., Latanoprost). c. Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample. d. Vortex mix the sample thoroughly. e. Centrifuge to pellet the precipitated proteins. f. Transfer the supernatant to a clean tube or vial for injection.
2. Chromatographic Analysis: a. Configure the LC-MS/MS system according to the parameters in Table 1 (Method 2). b. Equilibrate the column with the mobile phase. c. Inject the prepared sample extract. d. Monitor the ammonium adduct of this compound in positive ionization mode.
3. Data Analysis: a. Quantify this compound concentration using a calibration curve prepared in the same biological matrix.
Visualizations
This compound Analysis Workflow
Caption: Workflow for the HPLC/UHPLC-MS/MS analysis of this compound.
Simplified this compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the EP3 receptor.
References
- 1. Bioanalysis of this compound, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, this compound) by UHPLC-MS/MS in Toxicological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, this compound) by UHPLC-MS/MS in Toxicological Investigations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Sulprostone Concentration for Uterine Contraction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sulprostone concentration for achieving maximal uterine contraction in experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro and ex vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on uterine muscle?
This compound is a synthetic analogue of prostaglandin E2 (PGE2) that selectively acts on prostanoid EP1 and EP3 receptors in the myometrium (the smooth muscle of the uterus)[1]. Its binding to these G-protein-coupled receptors initiates a dual signaling cascade:
-
EP1 Receptor Activation: Stimulates the phospholipase C (PLC) pathway, leading to an increase in inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the release of calcium ions (Ca2+) from intracellular stores, a key trigger for muscle contraction[2][3].
-
EP3 Receptor Activation: Inhibits adenylate cyclase, which decreases the intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), a component that promotes muscle relaxation, thereby contributing to a contractile state[2].
This combined action leads to potent and sustained uterine contractions.
Q2: What is the typical effective concentration range for this compound in in vitro experiments?
Based on in vitro studies using human myometrial strips, this compound has been shown to cause excitation with a 50th percentile effective concentration (EC50) of approximately 20 nmol/L. While a specific maximal effective concentration (Emax) is not consistently reported across all studies, uterine contractile response has been observed to be near maximum within 15-20 minutes of infusion in clinical settings, suggesting a rapid and potent effect. For in vitro dose-response experiments, a cumulative concentration range starting from 10⁻¹⁰ M up to 10⁻⁵ M is often used for uterotonic agents to characterize the full concentration-response curve.
Q3: How should I prepare this compound for my experiments?
This compound is typically available as a powder. It is recommended to prepare a stock solution in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), before further dilution in the physiological salt solution (e.g., Krebs-Henseleit buffer) used in the organ bath. It is crucial to keep the final solvent concentration in the organ bath below 0.1% to avoid solvent-induced effects on myometrial contractility. Always prepare fresh dilutions for each experiment, as prostaglandins can be unstable in aqueous solutions.
Data Presentation
The following table summarizes the key quantitative data for this compound's effect on uterine contraction based on available in vitro studies.
| Parameter | Value | Tissue Source | Reference |
| EC50 | ~20 nmol/L | Human lower uterine segment | [4] |
| Receptor Selectivity | EP1 / EP3 Agonist | Human myometrium | |
| Signaling Pathway | ↑ Intracellular Ca²⁺, ↓ cAMP | Human myometrial cells |
Experimental Protocols
Protocol: In Vitro Uterine Contractility Assay Using Isolated Organ Bath
This protocol outlines the methodology for assessing the contractile effect of this compound on isolated uterine smooth muscle strips.
1. Tissue Preparation:
- Obtain fresh uterine tissue biopsies (e.g., from hysterectomy specimens or animal models).
- Immediately place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
- Dissect longitudinal myometrial strips (approximately 2 mm x 10 mm) under a dissecting microscope, ensuring the fibers are aligned with the length of the strip.
2. Mounting the Tissue:
- Mount the myometrial strips in an isolated organ bath chamber (10-20 mL volume) containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
- Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
3. Equilibration and Viability Check:
- Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams. During this period, replace the PSS every 15-20 minutes.
- After equilibration, assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). A robust and sustained contraction indicates healthy tissue.
- Wash the tissue with fresh PSS and allow it to return to baseline tension.
4. Generating a Cumulative Concentration-Response Curve:
- Once a stable baseline of spontaneous contractions is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log or log increments (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
- Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes or until a stable plateau is reached) before adding the next concentration.
- Record the contractile force continuously using a data acquisition system.
5. Data Analysis:
- Measure the amplitude and frequency of contractions, or the integral of force over time (area under the curve) for each this compound concentration.
- Normalize the response to the maximal contraction induced by KCl or the baseline contraction before drug addition.
- Plot the normalized response against the logarithm of the this compound concentration to generate a concentration-response curve.
- Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve using non-linear regression analysis.
Mandatory Visualizations
Caption: this compound's dual signaling pathway in myometrial cells.
Caption: Workflow for in vitro uterine contractility assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response or weak response to this compound | 1. Tissue Viability: The tissue may be compromised. 2. Drug Degradation: this compound solution may have degraded. 3. Receptor Desensitization: Prolonged exposure to high agonist concentrations. | 1. Ensure tissue is fresh and handled carefully in oxygenated PSS. Confirm viability with a robust KCl contraction. 2. Prepare fresh this compound solutions for each experiment. 3. Ensure adequate washout periods between experiments and use a cumulative dosing protocol. |
| High variability between tissue strips | 1. Tissue Heterogeneity: Variations in receptor expression or muscle fiber orientation between strips. 2. Inconsistent Tension: Different resting tensions applied to the strips. | 1. Use multiple strips from the same uterus and average the results. Ensure consistent dissection of longitudinal fibers. 2. Apply a consistent resting tension to all strips and allow for adequate equilibration. |
| Irregular or erratic contractions | 1. pH or Temperature Fluctuations: Instability in the organ bath environment. 2. Solvent Effects: The solvent used for the this compound stock may be affecting the tissue. | 1. Monitor and maintain a constant temperature (37°C) and pH (7.4) in the organ bath. Ensure consistent aeration. 2. Keep the final solvent concentration in the bath below 0.1%. Run a vehicle control to check for solvent effects. |
| Precipitation of this compound in the organ bath | 1. Poor Solubility: this compound may not be fully dissolved in the PSS. | 1. Ensure the stock solution is fully dissolved before diluting in PSS. Consider using a different solvent for the stock solution if solubility issues persist, while being mindful of solvent effects. |
References
- 1. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E receptors in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 activates phospholipase C and elevates intracellular calcium in cultured myometrial cells: involvement of EP1 and EP3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contractile responses of engineered human μmyometrium to prostaglandins and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Sulprostone in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of Sulprostone in cell-based assays. This compound is a potent synthetic analog of prostaglandin E2 (PGE2) that selectively activates the EP3 and EP1 receptors, with a significantly higher affinity for the EP3 subtype.[1][2] Understanding and controlling its off-target effects, primarily mediated by the EP1 receptor, is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a selective agonist for the prostaglandin EP3 and EP1 receptors.[1][2] Its primary therapeutic effect, the stimulation of uterine smooth muscle contraction, is mediated through the activation of these receptors.[3] The EP3 receptor is typically coupled to the inhibitory G-protein (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The EP1 receptor is coupled to the Gq G-protein, and its activation results in an increase in intracellular calcium ([Ca2+]i).
2. What are the known off-target effects of this compound in cell-based assays?
The primary "off-target" effect of this compound in the context of EP3 receptor research is its agonist activity at the EP1 receptor. This can lead to confounding results if the cellular system under investigation expresses both receptor subtypes. For example, while EP3 activation inhibits adenylyl cyclase, concurrent EP1 activation will stimulate the phospholipase C pathway, leading to calcium mobilization. This dual activity can complicate the interpretation of experimental data.
3. How can I distinguish between EP3 and EP1 receptor-mediated effects of this compound?
To dissect the specific signaling pathways activated by this compound, it is recommended to use selective antagonists for the EP1 and EP3 receptors. By selectively blocking one receptor, you can isolate and study the effects mediated by the other.
4. What are some recommended selective antagonists for EP1 and EP3 receptors?
Several selective antagonists are commercially available for both EP1 and EP3 receptors. The choice of antagonist may depend on the specific cell type and experimental conditions.
| Receptor | Antagonist | Notes |
| EP1 | ONO-8711 | A well-characterized and selective EP1 antagonist. |
| SC-51089 | Another potent and selective antagonist for the EP1 receptor. | |
| EP3 | L-798,106 | A potent and selective EP3 receptor antagonist. |
| ONO-AE3-240 | A selective antagonist for the EP3 receptor. | |
| DG-041 | An EP3 antagonist that has been investigated for various therapeutic uses. |
5. What are the typical concentrations of this compound and antagonists to use in cell-based assays?
The optimal concentration of this compound and any antagonists should be determined empirically for each cell line and assay. However, the following table provides a starting point based on known binding affinities and effective concentrations from published studies.
| Compound | Receptor | Binding Affinity (Ki) / Potency (IC50/EC50) | Suggested Starting Concentration Range |
| This compound | EP3 | Ki: 0.6 nM | 1 nM - 1 µM |
| EP1 | Ki: 21 nM | 10 nM - 10 µM | |
| ONO-8711 | EP1 | - | 1 µM - 10 µM |
| SC-51089 | EP1 | - | 1 µM - 10 µM |
| L-798,106 | EP3 | IC50: ~0.3 nM | 10 nM - 1 µM |
| ONO-AE3-240 | EP3 | - | 10 nM - 1 µM |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Solution |
| High background signal or unexpected cellular response | Endogenous prostaglandin production by the cells. | Pre-treat cells with a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to block endogenous prostaglandin synthesis. |
| Serum components activating prostaglandin receptors. | Perform experiments in serum-free media or use charcoal-stripped serum. | |
| Inconsistent or non-reproducible results | Cell passage number and confluency affecting receptor expression. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform receptor expression. |
| Variability in compound preparation. | Prepare fresh dilutions of this compound and antagonists for each experiment from a concentrated stock solution. | |
| No response to this compound | Low or absent expression of EP1 or EP3 receptors in the cell line. | Verify receptor expression using techniques such as RT-qPCR, Western blot, or flow cytometry. |
| Inactivated this compound. | Store this compound stock solutions properly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. | |
| Ambiguous results suggesting mixed signaling | Co-activation of both EP1 and EP3 receptors. | Use selective EP1 or EP3 antagonists to block one of the signaling pathways, as detailed in the experimental protocols below. |
| Cell stress or cytotoxicity at high concentrations of this compound. | Perform a dose-response curve and a cell viability assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range. |
Experimental Protocols & Signaling Pathways
To effectively mitigate the off-target effects of this compound, a systematic experimental approach is required. The following workflow and detailed protocols for key assays will guide researchers in dissecting the specific contributions of EP1 and EP3 receptor activation.
Diagram: Experimental Workflow for Mitigating this compound Off-Target Effects
Caption: Workflow for mitigating this compound's off-target effects.
Diagram: this compound Signaling Pathways
Caption: this compound's dual signaling pathways via EP3 and EP1 receptors.
Detailed Experimental Protocols
Protocol 1: cAMP Measurement Assay (for EP3 Receptor Signaling)
This protocol is designed to measure the inhibition of adenylyl cyclase activity following EP3 receptor activation by this compound.
Materials:
-
Cells expressing the EP3 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin (an adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
This compound
-
Selective EP1 antagonist (e.g., ONO-8711)
-
cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed cells into a microplate at an appropriate density and allow them to adhere overnight.
-
Assay Preparation:
-
Wash the cells once with pre-warmed assay buffer.
-
Prepare a working solution of IBMX in the assay buffer to prevent cAMP degradation.
-
-
Antagonist Pre-incubation: To isolate the EP3 response, pre-incubate a set of wells with the selective EP1 antagonist for 15-30 minutes at 37°C.
-
Stimulation:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the appropriate wells.
-
Add a fixed, sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be determined empirically.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate dose-response curves (with and without the EP1 antagonist).
-
Calculate the EC50 for this compound's inhibition of forskolin-stimulated cAMP levels.
-
Protocol 2: Intracellular Calcium ([Ca2+]i) Measurement Assay (for EP1 Receptor Signaling)
This protocol measures the increase in intracellular calcium concentration following EP1 receptor activation.
Materials:
-
Cells expressing the EP1 receptor
-
Cell culture medium
-
Calcium-free buffer (e.g., HBSS without Ca2+ and Mg2+)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid
-
This compound
-
Selective EP3 antagonist (e.g., L-798,106)
-
96-well, black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into the black-walled microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127 (to aid dye solubilization), and probenecid (to prevent dye leakage).
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Washing: Gently wash the cells 2-3 times with the calcium-free buffer containing probenecid to remove excess dye.
-
Antagonist Pre-incubation: To isolate the EP1 response, pre-incubate a set of wells with the selective EP3 antagonist for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's injection function to add serial dilutions of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF or the ratio of emissions (for ratiometric dyes like Fura-2) against the logarithm of the this compound concentration to generate dose-response curves (with and without the EP3 antagonist).
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Calculate the EC50 for this compound-induced calcium mobilization.
-
By following these guidelines and protocols, researchers can effectively mitigate the off-target effects of this compound and obtain more precise and reliable data in their cell-based assays.
References
Troubleshooting variability in Sulprostone experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulprostone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Prostaglandin E2 (PGE2).[1][2] It functions as a potent and selective agonist for the Prostaglandin EP3 and EP1 receptors, which are G-protein coupled receptors (GPCRs).[2] Its primary clinical use is to stimulate uterine smooth muscle contractions.[1]
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EP1 Receptor Activation: The EP1 receptor couples to the Gq signaling pathway. Activation by this compound leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of calcium from intracellular stores, leading to smooth muscle contraction.[2]
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EP3 Receptor Activation: The EP3 receptor primarily couples to the Gi signaling pathway. Activation by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels contribute to muscle contraction.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to ensure the stability and activity of this compound.
-
Storage: this compound should be stored at -20°C. Under these conditions, it is stable for at least two years.
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Formulation: It is often supplied as a solution in methyl acetate or as a powder.
-
Solubility: this compound is soluble in organic solvents such as DMSO (>14 mg/ml), ethanol (>25 mg/ml), and DMF (>10 mg/ml). It is sparingly soluble in aqueous buffers; for example, its solubility in PBS (pH 7.2) is approximately 4 mg/ml.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.
Q3: In which cell lines can I test this compound's activity?
The choice of cell line will depend on the specific research question and the expression of EP1 and EP3 receptors. Commonly used cell lines for studying GPCRs that couple to Gq and Gi pathways include:
-
Chinese Hamster Ovary (CHO-K1) cells: These cells are often used for recombinant expression of GPCRs and have been successfully used to study this compound's effect on cAMP inhibition.
-
Human Embryonic Kidney (HEK293) cells: Similar to CHO-K1 cells, HEK293 cells are easily transfected and are a common model for studying GPCR signaling.
-
Primary Smooth Muscle Cells: For studying contractile responses, primary uterine or vascular smooth muscle cells are highly relevant.
It is crucial to verify the expression of EP1 and EP3 receptors in the chosen cell line or to use a cell line recombinantly expressing the receptor of interest.
Data Presentation
The following tables summarize key quantitative data for this compound from various in vitro and ex vivo experiments.
Table 1: Receptor Binding Affinities and Functional Potency of this compound
| Parameter | Receptor | System | Value | Reference |
| Ki | Human EP1 | Cultured CHO cells | 21 nM | MedChemExpress |
| Ki | Human EP3 | Cultured CHO cells | 0.6 nM | MedChemExpress |
| Ki | Human recombinant EP3-III | Recombinant receptor assay | 0.35 nM | Cayman Chemical |
| IC50 | PGE2 Binding Inhibition | Not specified | 0.01 µM | Cayman Chemical |
| IC50 | Forskolin-stimulated adenylyl cyclase inhibition | CHO-K1 cells (EP3I isoform) | 0.2 nM | Constitutive activity of human prostaglandin E receptor EP3 isoforms |
| IC50 | Forskolin-stimulated adenylyl cyclase inhibition | CHO-K1 cells (EP3II isoform) | 0.15 nM | Constitutive activity of human prostaglandin E receptor EP3 isoforms |
| EC50 | Uterine Contraction | Human lower uterine segment strips | 20 nM | The effects of some synthetic prostanoids on the contractility of the human lower uterine segment in vitro |
| pEC50 | Uterine Contraction | Human non-pregnant myometrium | Mean: 9.1 (Range: 8.1 - 10.1) | Variable responses to prostaglandin E(2) in human non-pregnant myometrium |
Troubleshooting Variability in Experimental Results
Variability in experimental outcomes is a common challenge. Below are specific issues you might encounter with this compound experiments and potential solutions.
Issue 1: Inconsistent or Noisy Dose-Response Curves
Q: My dose-response curves for this compound are not sigmoidal or show high variability between replicates. What could be the cause?
A: This is a frequent issue in cell-based and tissue-based assays. Several factors could be contributing to this problem.
| Potential Cause | Troubleshooting Steps |
| Compound Stability/Solubility | Prostaglandin analogs can be unstable in aqueous solutions. Prepare fresh dilutions for each experiment from a frozen stock. Ensure the final concentration of organic solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Visually inspect for any precipitation at higher concentrations. |
| Cell Health and Viability | Use cells that are in a healthy, logarithmic growth phase. High passage numbers can alter cell responsiveness. Perform a cell viability assay (e.g., Trypan Blue) before starting the experiment to ensure a healthy cell population. |
| Inconsistent Cell Seeding | Uneven cell density across the plate is a major source of variability. Ensure a single-cell suspension before plating and mix the suspension gently between pipetting. Allow the plate to sit at room temperature for 20-30 minutes before incubation to promote even settling. |
| Pipetting Errors | Inaccurate pipetting, especially with small volumes or viscous solutions, can lead to significant concentration errors. Use calibrated pipettes and pre-rinse tips. |
| Suboptimal Assay Conditions | Incubation times, temperature, and buffer composition (pH, salt concentration) can all affect the outcome. Optimize these parameters for your specific cell line and assay. For example, stimulation time is critical for achieving equilibrium in cAMP assays. |
| Biological Variability | There is documented variability in the response of human tissue to this compound. A study on human non-pregnant myometrium showed a pEC50 range of 8.1 to 10.1, indicating donor-to-donor differences in sensitivity. Be aware of this inherent biological variability when interpreting results from primary tissues. |
Issue 2: Low Signal-to-Background Ratio in Functional Assays
Q: I am observing a weak response to this compound (low signal) or a high baseline reading (high background) in my calcium or cAMP assay. How can I improve my assay window?
A: A small assay window can make it difficult to obtain reliable data. Here’s how to address low signal or high background.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Confirm that your chosen cell line expresses sufficient levels of EP1 or EP3 receptors. If using a transient transfection system, optimize transfection efficiency. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization. For kinetic assays, ensure you are measuring the initial response. For endpoint assays, optimize the stimulation time to capture the peak response before significant desensitization occurs. |
| Cell Density | Cell density is a critical parameter. Too few cells may not produce a detectable signal, while too many cells can lead to a decreased assay window. Perform a cell titration experiment to find the optimal cell number per well. |
| High Background from Media | Some components in cell culture media, like serum, can interfere with assays. Consider performing the final stimulation step in a serum-free buffer. However, be mindful that prolonged serum starvation can stress the cells. |
| Assay Reagent Issues | Ensure that fluorescent dyes (for calcium assays) or detection reagents (for cAMP assays) are not expired and have been stored correctly. Optimize the concentration of dyes and reagents as per the manufacturer's instructions. |
Issue 3: Unexpected Cytotoxicity
Q: I suspect this compound might be causing cell death at higher concentrations, which could be confounding my results. How can I check for this?
A: At high concentrations, any compound can exhibit off-target effects, including cytotoxicity. It's important to differentiate between a specific pharmacological effect and a general toxic one.
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Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay in parallel with your functional assay. Common methods include:
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LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.
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Dye Exclusion Assays (e.g., Trypan Blue): Stains non-viable cells.
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Metabolic Assays (e.g., MTT, MTS, or resazurin-based): Measure the metabolic activity of viable cells.
-
-
Choose an Appropriate Concentration Range: Based on the cytotoxicity results, select a concentration range for your functional assays that is below the threshold for significant cell death.
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Observe Cell Morphology: Visually inspect the cells under a microscope after treatment with this compound. Look for signs of stress or death, such as rounding, detachment, or blebbing.
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments involving this compound. These are generalized protocols and may require optimization for your specific cell line or tissue.
Protocol 1: Calcium Mobilization Assay (EP1 Receptor Activity)
This assay measures the increase in intracellular calcium following the activation of the Gq-coupled EP1 receptor.
-
Cell Seeding:
-
Seed CHO-K1 or HEK293 cells expressing the human EP1 receptor into black-walled, clear-bottom 96-well plates at a density of 25,000-50,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions, often in a Krebs-Ringer-HEPES (KRH) buffer.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound at various concentrations in KRH buffer. Include a vehicle control (e.g., 0.1% DMSO in KRH buffer).
-
-
Measurement:
-
Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence.
-
Set the instrument to add 100 µL of the 2X this compound solution to each well.
-
Immediately begin kinetic reading of fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Signaling pathways activated by this compound.
Protocol 3: Organ Bath Smooth Muscle Contraction Assay
This ex vivo assay measures the contractile response of smooth muscle tissue to this compound.
-
Tissue Preparation:
-
Obtain fresh smooth muscle tissue (e.g., uterine myometrium, artery) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.
-
Carefully dissect the tissue to prepare strips of appropriate size (e.g., 2 mm x 10 mm).
-
-
Mounting:
-
Mount the tissue strips vertically in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration:
-
Apply a basal tension (e.g., 1-2 grams) and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes, until a stable baseline is achieved.
-
Perform a viability check by stimulating with a high concentration of KCl (e.g., 60 mM).
-
-
Experiment:
-
After washing out the KCl and returning to baseline, add this compound to the bath in a cumulative, concentration-dependent manner.
-
Allow the tissue to reach a stable contraction at each concentration before adding the next.
-
-
Data Analysis:
-
Record the tension developed at each concentration.
-
Normalize the data to the maximum contraction induced by KCl or the maximum response to this compound.
-
Plot the normalized response against the log of the this compound concentration to determine the EC50.
-
Troubleshooting workflow for organ bath experiments.
References
Sulprostone stability in different buffer solutions and temperatures
Welcome to the Technical Support Center. This resource provides guidance on the stability of sulprostone in various experimental conditions. Due to limited direct stability data for this compound, this guide leverages information on prostaglandin E2 (PGE2), a closely related compound, to provide researchers with foundational knowledge for their experimental design.[1][2] It is crucial to note that these are inferred stabilities, and it is highly recommended to perform compound-specific stability studies for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound powder should be stored in its original, securely sealed container in a cool, dry, and well-ventilated area.[3] It is advisable to protect it from physical damage and incompatible materials, such as oxidizing agents.[3] For solutions, polyethylene or polypropylene containers are recommended.[3]
Q2: How does pH affect the stability of prostaglandin analogues like this compound?
While specific data for this compound is limited, studies on PGE2, a similar prostaglandin, show significant pH-dependent stability. PGE2 is known to be unstable in aqueous solutions, readily undergoing dehydration to form prostaglandin A2 (PGA2), especially under acidic or basic conditions. The degradation of PGE2 generally follows first-order kinetics.
Q3: What is the expected stability of a prostaglandin analogue at different temperatures?
Temperature plays a critical role in the stability of prostaglandins. For PGE2, degradation is a first-order process at both 4°C and 25°C. One study indicated that a 5% breakdown of PGE2 in a gel formulation occurred after 7 days when stored in a refrigerator (4°C) and after only 32 hours at room temperature (25°C).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with this compound. | Degradation of this compound in the prepared solution due to inappropriate pH or temperature. | Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a preliminary stability study under your specific buffer and temperature conditions. Based on PGE2 data, a slightly acidic to neutral pH (around 5-7) and refrigeration may enhance stability. |
| Loss of this compound activity over time in a multi-day experiment. | This compound is degrading in the experimental medium. | Consider a continuous infusion or repeated administration protocol to maintain the effective concentration. For in vitro studies, replenishing the medium with freshly prepared this compound at regular intervals may be necessary. |
| Precipitation of this compound in aqueous buffer. | This compound is described as a powder that does not mix well with water. Its solubility may be limited in certain aqueous buffers. | Ensure the this compound is fully dissolved. The use of a suitable solvent, as recommended by the manufacturer, for the initial stock solution before further dilution in aqueous buffers may be necessary. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer solution at a given temperature.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to ensure complete dissolution.
-
Dilute to the final stock concentration with the same solvent.
-
-
Preparation of Stability Samples:
-
Dilute the this compound stock solution with the chosen buffer (e.g., phosphate-buffered saline, pH 7.4) to the final experimental concentration.
-
Prepare multiple aliquots in appropriate containers (e.g., polypropylene tubes).
-
-
Storage Conditions:
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Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
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Protect the samples from light.
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-
Sample Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition.
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Analyze the concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
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Plot the concentration of this compound versus time for each temperature.
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Calculate the degradation rate constant and the half-life (t½) of this compound under each condition.
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Data on Prostaglandin E2 (PGE2) Stability
The following tables summarize stability data for PGE2, which may serve as a reference for this compound.
Table 1: Effect of Temperature on PGE2 Stability in a Gel Formulation
| Temperature | Time to 5% Breakdown |
| 4°C | 7 days |
| 25°C | 32 hours |
Table 2: pH-Dependent Stability of PGE2 in Aqueous Systems
| pH Range | Relative Stability | Primary Degradation Product |
| Acidic | Less Stable | PGA2 |
| 5 - 7 | More Stable | - |
| Basic | Less Stable | PGA2 and other products |
Visualizations
Signaling Pathway of this compound
This compound, as a prostaglandin E2 analogue, is understood to exert its effects by binding to specific prostaglandin receptors on the surface of uterine muscle cells. This interaction initiates a signaling cascade that leads to an increase in intracellular calcium levels, which in turn triggers uterine contractions.
Caption: Simplified signaling pathway of this compound in uterine muscle cells.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound.
Caption: General experimental workflow for this compound stability assessment.
References
Technical Support Center: Sulprostone Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the degradation of Sulprostone. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic analogue of prostaglandin E2 (PGE2) used for its potent uterotonic properties.[1] Like other prostaglandins, its chemical structure contains functionalities susceptible to degradation, which can lead to a loss of potency and the formation of impurities. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results and for the development of safe and effective pharmaceutical products.
Q2: What are the primary factors that can cause this compound degradation?
Based on the stability of similar prostaglandin compounds, the primary factors that can induce degradation of this compound include:
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pH: this compound is likely susceptible to degradation in both acidic and basic conditions.
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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Oxidizing Agents: Contact with oxidizing agents may lead to the formation of degradation products.
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Light: Exposure to UV or ambient light can potentially cause photodegradation.
Q3: What are the expected degradation products of this compound?
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This compound-A analogue: Formed by the elimination of water from the cyclopentanone ring, resulting in a C=C double bond between C10 and C11.
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This compound-B analogue: A further isomerization product of the this compound-A analogue, with the double bond shifting to a more stable conjugated position within the ring system.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays using this compound.
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Possible Cause: Degradation of this compound stock solutions or in the assay medium.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh this compound solutions before each experiment. Avoid using old stock solutions.
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Control pH: Ensure the pH of the stock solution and assay buffer is within a stable range, ideally close to neutral. Prostaglandins are known to be unstable at acidic and basic pH.[2]
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Protect from Light: Store stock solutions and handle experimental setups in a manner that minimizes exposure to light. Use amber vials or cover containers with aluminum foil.
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Temperature Control: Store stock solutions at the recommended temperature (typically -20°C) and avoid repeated freeze-thaw cycles. During experiments, maintain a consistent and appropriate temperature.
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Purity Check: If possible, analyze the purity of the this compound stock solution using a stability-indicating HPLC method to confirm its integrity before use.
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Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
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Possible Cause: Formation of degradation products during sample preparation, storage, or analysis.
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Troubleshooting Steps:
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Review Sample Handling: Evaluate the entire sample handling process for potential stressors. Was the sample exposed to high temperatures, extreme pH, or light for extended periods?
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Forced Degradation Study: To tentatively identify the unknown peaks, perform a forced degradation study on a pure this compound standard. This involves subjecting the standard to acidic, basic, oxidative, thermal, and photolytic stress conditions. The retention times of the resulting degradation products can be compared to the unknown peaks in your samples.
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LC-MS Analysis: For definitive identification, analyze the degraded samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks and their fragmentation patterns. This data can help in elucidating the structures of the degradation products.
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Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent this compound peak from all potential degradation products. This may require adjustments to the mobile phase composition, gradient, column type, or other chromatographic parameters.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Place the solid this compound powder in an oven at 80°C for 48 hours.
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Dissolve the heat-treated solid in methanol to the original stock solution concentration.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
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Expose the this compound stock solution in a transparent vial to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
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Dilute both the exposed and control samples with mobile phase for HPLC analysis.
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-
HPLC Analysis: Analyze all prepared samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be required.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: Acetonitrile
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Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
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25-30 min: 80% B
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30-35 min: 80% to 30% B
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35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 220 nm
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Injection Volume: 10 µL
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. Disclaimer: This data is for illustrative purposes only and is based on typical results for similar compounds. Actual results for this compound may vary.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | ~ 25% | 2 |
| Base Hydrolysis (0.1 M NaOH, RT, 8h) | ~ 40% | 2 |
| Oxidative (3% H₂O₂, RT, 24h) | ~ 15% | 1 |
| Thermal (Solid, 80°C, 48h) | ~ 10% | 1 |
| Photolytic (UV light, 24h) | ~ 5% | 1 |
Table 2: Hypothetical Retention Times (RT) of this compound and its Degradation Products
| Compound | RT (min) - Acid Hydrolysis | RT (min) - Base Hydrolysis | RT (min) - Oxidative | RT (min) - Thermal | RT (min) - Photolytic |
| This compound | 15.2 | 15.2 | 15.2 | 15.2 | 15.2 |
| Degradation Product 1 (DP1) | 12.8 | 12.8 | - | 12.8 | - |
| Degradation Product 2 (DP2) | 10.5 | 10.5 | - | - | - |
| Degradation Product 3 (DP3) | - | - | 13.5 | - | - |
| Degradation Product 4 (DP4) | - | - | - | - | 14.1 |
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound degradation.
References
Addressing tachyphylaxis to Sulprostone in long-term studies
Technical Support Center: Sulprostone and Tachyphylaxis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of this compound, with a specific focus on addressing tachyphylaxis observed in long-term studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of prostaglandin E2 (PGE2).[1][2][3] It primarily functions as a selective agonist for the prostaglandin EP3 receptor, with some weaker activity at the EP1 receptor.[4][5] Activation of these G-protein coupled receptors (GPCRs) initiates various intracellular signaling cascades. The EP3 receptor is predominantly associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The EP1 receptor, on the other hand, activates phospholipase C, resulting in an increase in intracellular calcium. These mechanisms make this compound a potent agent for stimulating uterine contractions.
Q2: What is tachyphylaxis and why is it a concern in long-term this compound studies?
Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to a drug following repeated administration over a short period. In the context of long-term studies with this compound, tachyphylaxis can lead to a progressive loss of efficacy, complicating the interpretation of experimental results and potentially limiting its therapeutic applications. The primary mechanism underlying tachyphylaxis for many GPCR agonists, including this compound, is receptor desensitization and downregulation.
Q3: What are the known mechanisms of EP3 receptor desensitization?
While the specific mechanisms for this compound-induced tachyphylaxis are not extensively detailed in the provided search results, the general mechanisms for GPCR desensitization are well-established and likely apply to the EP3 receptor. These include:
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Receptor Phosphorylation: Upon agonist binding, G-protein receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation event promotes the binding of arrestin proteins.
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Arrestin Binding: Arrestin binding sterically hinders the coupling of the receptor to its G-protein, thereby uncoupling it from downstream signaling pathways.
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Receptor Internalization: Arrestin-bound receptors are targeted for internalization into endosomes via clathrin-coated pits. This removes the receptors from the cell surface, making them unavailable for further stimulation.
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Receptor Downregulation: Following internalization, receptors can either be recycled back to the cell membrane or targeted for degradation in lysosomes. Chronic agonist exposure often leads to an increased rate of degradation over recycling, resulting in a net loss of total cellular receptors, a process known as downregulation.
It is also noteworthy that different splice variants of the EP3 receptor exhibit different patterns of agonist-induced internalization, which could contribute to varied desensitization profiles.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential issues related to this compound tachyphylaxis in your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Diminishing response to repeated this compound administration in cell-based assays. | EP3 receptor desensitization and internalization. | 1. Optimize Dosing Strategy: Investigate intermittent vs. continuous dosing schedules. A drug-free period may allow for receptor resensitization. 2. Vary Agonist Concentration: Determine if a higher concentration of this compound can overcome the desensitization. However, be aware that this may not always restore the maximal effect. 3. Assess Receptor Expression: Quantify EP3 receptor mRNA and protein levels at different time points following this compound treatment to determine if downregulation is occurring. |
| High variability in experimental replicates. | Inconsistent cell health or passage number. | 1. Standardize Cell Culture: Maintain a consistent cell passage number for all experiments. 2. Monitor Cell Health: Regularly assess cell viability and morphology. |
| Unexpected or off-target effects. | Activation of other prostaglandin receptors or signaling pathways. | 1. Use Selective Antagonists: Employ antagonists for other EP receptor subtypes to confirm that the observed effects are mediated through EP3. 2. Profile Downstream Signaling: Measure changes in both cAMP and intracellular calcium to fully characterize the signaling profile in your experimental system. |
| Difficulty replicating in vivo findings in vitro. | Differences in receptor expression, splice variants, or signaling components between the in vivo model and the cell line. | 1. Characterize Your Model System: Profile the expression of EP3 receptor isoforms in both your in vivo model and in vitro cell lines. 2. Consider Primary Cells: If possible, use primary cells isolated from the target tissue of your in vivo model for in vitro experiments. |
Experimental Protocols
1. Measurement of cAMP Inhibition (Gi Pathway)
This protocol is adapted from established methods for measuring the activation of Gi-coupled receptors.
-
Materials:
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HEK293 or CHO-K1 cells stably expressing the human EP3 receptor.
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Assay buffer (e.g., HBSS with 0.1% BSA).
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Forskolin.
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This compound.
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cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
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Prepare serial dilutions of this compound.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be determined empirically.
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Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels.
-
2. Calcium Mobilization Assay (Gq Pathway)
This protocol is based on standard methods for measuring intracellular calcium flux.
-
Materials:
-
Cells expressing the EP3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
This compound.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add this compound at the desired concentration.
-
Continuously record the fluorescence signal to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
The peak fluorescence intensity following agonist addition is indicative of the magnitude of the calcium response.
-
Visualizations
Signaling Pathways of this compound
Caption: this compound signaling through EP3 and EP1 receptors.
Experimental Workflow for Investigating Tachyphylaxis
Caption: Workflow for studying this compound-induced tachyphylaxis.
Logical Relationship of Receptor Desensitization
Caption: Key steps in GPCR desensitization and tachyphylaxis.
References
Reducing Sulprostone-induced side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulprostone in animal experiments. The information is designed to help mitigate common side effects and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analogue of prostaglandin E2 (PGE2).[1] It primarily functions as a potent and selective agonist for the prostaglandin EP3 receptor, and to a lesser extent, the EP1 receptor.[2] Activation of these receptors, which are G-protein coupled, leads to a decrease in intracellular cAMP levels and an increase in intracellular calcium. This signaling cascade ultimately results in strong smooth muscle contractions, particularly in the uterus.
Q2: What are the most common side effects of this compound observed in animal studies?
The most frequently reported side effects in animal models and clinical studies include:
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Gastrointestinal (GI) distress: Nausea, vomiting, and diarrhea are common due to the contraction of smooth muscle fibers in the GI tract.[1][3] A study in ferrets demonstrated that this compound induces emesis and increases the frequency of defecation.[4]
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Cardiovascular effects: Both increases and decreases in blood pressure and heart rate (hypotension, hypertension, bradycardia, tachycardia) have been observed. Studies in mice have shown that this compound can decrease cardiac contractility.
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Uterine Hyperstimulation: Excessive uterine contractions can occur, which is a primary concern in obstetric research models.
-
Other reported effects: Headaches, flushing, and shivering have also been noted.
Q3: Are there any known drug interactions with this compound?
While specific animal study data is limited, clinical information suggests caution when co-administering this compound with other uterotonic agents like oxytocin, as this can potentiate the effects and increase the risk of uterine hyperstimulation. Nonsteroidal anti-inflammatory drugs (NSAIDs) may reduce the effectiveness of this compound by inhibiting prostaglandin synthesis.
Troubleshooting Guides
Issue 1: Gastrointestinal Side Effects (Vomiting and Diarrhea)
Problem: Animals are exhibiting significant vomiting and/or diarrhea following this compound administration, potentially leading to dehydration and affecting experimental outcomes.
Potential Solutions:
-
Co-administration with Antiemetics:
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Maropitant: A neurokinin-1 (NK-1) receptor antagonist, is a potent antiemetic used in veterinary medicine. It has been shown to be effective in preventing vomiting from various stimuli in dogs and cats. While not directly tested with this compound, its mechanism of action makes it a strong candidate for mitigating emesis.
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Ondansetron: A 5-HT3 receptor antagonist, is another effective antiemetic. Studies in dogs have shown its efficacy in reducing cisplatin-induced emesis and nausea.
-
-
Co-administration with Antidiarrheals:
-
Loperamide: This agent has been shown to inhibit prostaglandin E2-induced intestinal secretion in rats and rabbits, making it a potential candidate for controlling this compound-induced diarrhea.
-
-
Dose Adjustment:
-
Side effects of this compound are often dose-dependent. If the experimental design allows, consider a dose-response study to find the minimum effective dose with the lowest incidence of GI side effects.
-
Data Summary: Antiemetic and Antidiarrheal Agents
| Agent | Class | Relevant Animal Model Data | Potential Application for this compound |
| Maropitant | NK-1 Receptor Antagonist | Significantly decreased vomiting and retching in cats premedicated with dexmedetomidine and morphine. | Pre-treatment may reduce or prevent this compound-induced emesis. |
| Ondansetron | 5-HT3 Receptor Antagonist | Reduced cisplatin-induced vomiting by 90% in dogs. | Co-administration could mitigate this compound-induced nausea and vomiting. |
| Loperamide | Opioid-receptor Agonist | Inhibited prostaglandin E2-induced intestinal fluid secretion in rats. | May be effective in controlling this compound-induced diarrhea. |
Issue 2: Cardiovascular Side Effects (Hypo/Hypertension, Brady/Tachycardia)
Problem: Animals are showing significant changes in blood pressure or heart rate after this compound administration, which could compromise animal welfare and the validity of cardiovascular data.
Potential Solutions:
-
EP3 Receptor Antagonism:
-
Since many of this compound's cardiovascular effects are mediated through the EP3 receptor, co-administration with a selective EP3 antagonist is a targeted approach. Studies in mice have shown that the EP3 antagonist L798,106 can reverse the negative inotropic effects of this compound and protect the heart from injury post-myocardial infarction.
-
-
Management of Tachycardia:
-
Beta-blockers: In cases of this compound-induced tachycardia, the use of a beta-blocker could be considered to control the heart rate. This is a general therapeutic approach for managing tachycardia.
-
-
Management of Bradycardia:
-
Atropine: For bradycardia, atropine can be used to increase heart rate. However, it should be used with caution as an initial paradoxical decrease in heart rate can occur. In dogs, a second dose was required to effectively reverse oxymorphone-induced bradycardia.
-
Data Summary: Cardiovascular Modulators
| Agent | Class | Relevant Animal Model Data | Potential Application for this compound |
| L798,106 | EP3 Receptor Antagonist | Reversed this compound-induced decrease in cardiac contractility in mice. Protected against cardiac injury in a mouse model of myocardial infarction. | Co-administration may prevent or reverse negative cardiac inotropic effects of this compound. |
| Beta-blockers | Beta-adrenergic Receptor Antagonist | General use for treating tachycardia in veterinary medicine. | Can be used to manage this compound-induced tachycardia. |
| Atropine | Muscarinic Antagonist | Reversed oxymorphone-induced bradycardia in dogs, though an initial heart rate decrease was noted. | Can be used to treat this compound-induced bradycardia, with careful monitoring. |
Experimental Protocols
Protocol 1: Co-administration of an EP3 Receptor Antagonist to Mitigate Cardiovascular Side Effects
This protocol is a general guideline based on findings from studies using EP3 antagonists to counteract the effects of EP3 agonists.
-
Animals: C57BL/6 mice (or other appropriate species and strain for the research question).
-
Materials:
-
This compound
-
EP3 Receptor Antagonist (e.g., L798,106)
-
Vehicle for both drugs (e.g., saline, DMSO, as appropriate)
-
Cardiovascular monitoring equipment (e.g., telemetry, tail-cuff plethysmography)
-
-
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing and experimental conditions for at least one week.
-
Baseline Measurements: Record baseline cardiovascular parameters (heart rate, blood pressure) for a sufficient period before drug administration.
-
Drug Preparation: Prepare this compound and the EP3 antagonist in their respective vehicles at the desired concentrations.
-
Administration:
-
Group 1 (Control): Administer vehicle for both this compound and the antagonist.
-
Group 2 (this compound only): Administer vehicle for the antagonist followed by this compound at the desired dose and route.
-
Group 3 (this compound + Antagonist): Administer the EP3 antagonist at a pre-determined time before this compound. The timing of pre-treatment should be based on the pharmacokinetics of the antagonist.
-
-
Monitoring: Continuously monitor cardiovascular parameters for the duration of the expected effect of this compound.
-
Data Analysis: Compare the changes in cardiovascular parameters from baseline across the different treatment groups.
-
Protocol 2: Evaluation of an Antiemetic for this compound-Induced Emesis in Ferrets
This protocol is adapted from studies on emesis in ferrets.
-
Animals: Male ferrets.
-
Materials:
-
This compound
-
Antiemetic (e.g., Maropitant or Ondansetron)
-
Vehicle (e.g., saline)
-
Observation cages with video recording capabilities.
-
-
Procedure:
-
Acclimatization: House ferrets individually and allow them to acclimate.
-
Fasting: Fast animals overnight with free access to water.
-
Administration:
-
Group 1 (Control): Administer vehicle for both the antiemetic and this compound.
-
Group 2 (this compound only): Administer vehicle for the antiemetic, followed by this compound (e.g., 30 μg/kg, i.p.).
-
Group 3 (Antiemetic + this compound): Administer the antiemetic at the recommended dose and route (e.g., Maropitant 1 mg/kg, s.c.) at an appropriate time before this compound administration.
-
-
Observation: Place animals in the observation cages and record their behavior for several hours.
-
Data Analysis: Quantify the number of retches and vomits, and the latency to the first emetic episode for each group.
-
Visualizations
Caption: this compound signaling pathway via the EP3 receptor.
Caption: Mechanism of side effect mitigation by EP3 receptor antagonism.
Caption: General experimental workflow for testing a side effect-reducing agent.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. This compound-Induced Gastric Dysrhythmia in the Ferret: Conventional and Advanced Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Sulprostone in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Sulprostone in the laboratory, alongside troubleshooting guides and frequently asked questions.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and efficacy for research purposes. Store this compound at -20°C.[1][2][3] Under these conditions, it is stable for at least two years.[1][2]
Summary of this compound Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Long-term Stability | ≥ 2 years |
| Aqueous Solution Storage | It is not recommended to store aqueous solutions for more than one day. |
Handling and Reconstitution
This compound is typically supplied as a solution in methyl acetate. For experimental use, the solvent may need to be changed.
Solvent Exchange Protocol:
-
Under a gentle stream of nitrogen, evaporate the methyl acetate solvent.
-
Immediately add the desired solvent. Solvents such as ethanol, DMSO, and dimethyl formamide (purged with an inert gas) can be used.
Solubility Data
| Solvent | Approximate Solubility |
| Ethanol | >25 mg/ml |
| DMSO | >14 mg/ml |
| DMF | >10 mg/ml |
| PBS (pH 7.2) | >4 mg/ml |
For maximum solubility in aqueous buffers, it is recommended to dilute the methyl acetate solution of this compound with the aqueous buffer of choice.
Safety Precautions
This compound is a hazardous substance and requires careful handling to avoid exposure.
-
Personal Protective Equipment (PPE): Wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound.
-
Ventilation: Use this compound in a well-ventilated area, such as a fume hood.
-
Avoid Contact: Avoid all personal contact, including inhalation. Do not allow the material to come into contact with humans or food.
-
Hygiene: Always wash hands with soap and water after handling.
-
Spills: In case of a minor spill, contain the spillage and clean it up immediately using dry clean-up procedures to avoid generating dust.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Media | Low solubility of this compound in aqueous buffers. | For maximum solubility, dilute the this compound solution (e.g., in methyl acetate) with the aqueous buffer of choice rather than adding the buffer directly to the dried compound. Prepare fresh aqueous solutions daily as stability is limited. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | Ensure this compound is stored at -20°C and protected from light. Prepare fresh dilutions for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Unexpected Biological Response (e.g., cell toxicity) | High concentration of this compound or solvent. | Perform a dose-response curve to determine the optimal concentration for your experiment. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is not toxic to the cells. |
| Low Potency or Lack of Effect | Inactivation of the compound. | Verify the storage conditions and age of the this compound stock. Prepare fresh working solutions. Consider the presence of substances that may interfere with this compound's activity, such as nonsteroidal anti-inflammatory drugs (NSAIDs) which inhibit prostaglandin synthesis. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: Upon receipt, this compound should be stored at -20°C.
Q2: What is the long-term stability of this compound?
A2: When stored correctly at -20°C, this compound is stable for at least two years.
Q3: How do I reconstitute this compound for my experiments?
A3: this compound is often supplied in methyl acetate. To change the solvent, evaporate the methyl acetate under a gentle stream of nitrogen and immediately add your solvent of choice, such as ethanol, DMSO, or DMF.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to limited stability.
Q5: What safety precautions should I take when handling this compound?
A5: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation and direct contact with the skin or eyes.
Q6: What are the known receptors for this compound?
A6: this compound is a selective agonist for the prostaglandin EP3 receptor and to a lesser extent, the EP1 receptor.
Experimental Protocols
In Vitro Cell-Based Assay for EP3 Receptor Activation
This protocol provides a general framework for assessing the activity of this compound on a cell line expressing the EP3 receptor.
1. Cell Culture:
- Culture cells (e.g., HEK293 cells stably expressing the human EP3 receptor) in appropriate media and conditions.
2. Preparation of this compound Stock Solution:
- If starting from a solid, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
- If starting from a solution in methyl acetate, evaporate the solvent under nitrogen and dissolve the residue in DMSO.
- Store the stock solution at -20°C.
3. Experimental Procedure:
- Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of this compound in serum-free media from the stock solution to achieve the desired final concentrations.
- Remove the culture media from the cells and replace it with the media containing the different concentrations of this compound.
- Incubate the cells for the desired period (e.g., 15 minutes to 24 hours, depending on the downstream assay).
- Lyse the cells and perform a downstream analysis, such as measuring changes in intracellular cAMP levels (for Gi-coupled receptors like EP3) or assessing the activation of downstream signaling proteins like ERK1/2 via Western blot or ELISA.
Signaling Pathway
This compound primarily acts as an agonist for the prostaglandin EP3 receptor, which is a G-protein coupled receptor (GPCR). The activation of the EP3 receptor can lead to various downstream signaling events.
Caption: this compound activates the EP3 receptor, leading to the inhibition of adenylate cyclase.
References
Validation & Comparative
A Comparative Analysis of Sulprostone and Misoprostol for Cervical Ripening in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulprostone and misoprostol for cervical ripening, drawing upon available data from animal models. The information is intended to support research and development in obstetrics and gynecology by offering a structured overview of preclinical findings.
Introduction
Cervical ripening is a complex physiological process essential for successful labor and delivery. Pharmacological agents, such as prostaglandins, are often used to facilitate this process. This compound, a prostaglandin E2 (PGE2) analogue, and misoprostol, a prostaglandin E1 (PGE1) analogue, are two such agents. While clinical comparisons are available, this guide focuses on the preclinical evidence from animal models to better understand their fundamental mechanisms and effects.
Efficacy in Animal Models
Direct comparative studies of this compound and misoprostol for cervical ripening in the same animal model are limited in the available scientific literature. However, individual studies in relevant animal models provide insights into their respective efficacies.
A study in pregnant guinea pigs investigated the effect of this compound on cervical extensibility. The results demonstrated a significant increase in cervical softening, comparable to high doses of PGE2. In another study, the effects of various agents on cervical softening were estimated in pregnant rats, where PGE2 was shown to significantly reduce cervical resistance.
Table 1: Quantitative Data on Cervical Ripening Effects in Animal Models
| Drug | Animal Model | Key Efficacy Parameter | Result |
| This compound | Guinea Pig | Cervical Extensibility | Comparable to high-dose PGE2 (3 mg)[1] |
| PGE2 (as a proxy) | Rat | Cervical Resistance | Significantly reduced (P<0.05)[2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The following protocols are derived from key studies on prostaglandin-induced cervical ripening in animal models.
This compound in Guinea Pigs
-
Animal Model: Pregnant guinea pigs on day 43 post-coitum (term is approximately day 67).
-
Drug Administration: Subcutaneous injection of 0.1 mg this compound per animal.
-
Outcome Assessment: Cervical extensibility was measured 24 hours after treatment. This was determined by measuring the force required for incremental stretching of the cervix.
-
Morphological Evaluation: Light and electron microscopy were used to assess changes in the cervical tissue, such as collagen dissolution, stromal edema, and cellular infiltration, after in-situ fixation.[1]
Prostaglandin E2 in Rats
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Drug Administration: Treatment with prostaglandin E2.
-
Outcome Assessment: Cervical resistance was examined after treatment. A significant reduction in resistance was indicative of cervical softening.[2]
Signaling Pathways
The mechanisms of action for this compound and misoprostol involve the activation of specific prostaglandin E (EP) receptors, which trigger downstream signaling cascades leading to cervical ripening.
Caption: Prostaglandin signaling pathways in cervical ripening.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of cervical ripening agents in an animal model.
Caption: General experimental workflow for animal studies.
Conclusion
Based on the available preclinical data, both this compound and misoprostol, acting through their respective prostaglandin pathways, are effective in promoting cervical ripening in animal models. This compound has been shown to increase cervical extensibility in guinea pigs, while PGE2 (a related compound to this compound) reduces cervical resistance in rats. Further direct comparative studies in various animal models are warranted to provide a more comprehensive understanding of their relative efficacy and safety profiles, which will be invaluable for the development of improved therapies for labor induction.
References
A Comparative Analysis of Sulprostone and Dinoprostone on Myometrial Strips
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of Sulprostone and Dinoprostone on isolated myometrial strips. The information presented is collated from in vitro studies to assist researchers in understanding the nuanced differences in their mechanisms of action and efficacy in inducing uterine contractions.
Introduction
This compound, a synthetic analogue of prostaglandin E2 (PGE2), and Dinoprostone, the naturally occurring PGE2, are both potent uterotonic agents.[1] They are clinically utilized for the induction of labor and other gynecological applications. While both compounds are structurally related, their distinct receptor affinities and subsequent signaling cascades result in different pharmacological profiles on the myometrium, the smooth muscle layer of the uterus. This guide delves into these differences, presenting experimental data on their effects on myometrial contractility, detailing the methodologies used in these studies, and visualizing the underlying signaling pathways.
Mechanism of Action and Receptor Specificity
The contractile response of the myometrium to prostaglandins is mediated by a family of G-protein coupled receptors known as prostanoid receptors. This compound and Dinoprostone, both being PGE2 analogues, primarily exert their effects through the EP receptor subtypes.
This compound is recognized as a selective EP1 and EP3 receptor agonist.[1] Activation of these receptors in myometrial cells predominantly leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key trigger for smooth muscle contraction.
Dinoprostone , being the natural ligand, interacts with all four EP receptor subtypes (EP1, EP2, EP3, and EP4).[2] While EP1 and EP3 receptor activation by Dinoprostone also mediates myometrial contraction via increased [Ca²⁺]i, the activation of EP2 and EP4 receptors stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are generally associated with smooth muscle relaxation. This dual action of Dinoprostone can result in more complex and sometimes biphasic responses in myometrial tissue compared to the more targeted contractile effect of this compound.
Comparative Efficacy on Myometrial Contractility
Direct comparative studies providing dose-response curves and potency values (EC50) for both this compound and Dinoprostone on human myometrial strips under identical conditions are limited in the publicly available literature. However, data from various in vitro studies allow for a qualitative and semi-quantitative comparison.
It has been observed in some in vitro studies that while the PGE1 analog, misoprostol, significantly increases myometrial contractility, Dinoprostone (PGE2) at similar concentrations may not produce a significant contractile effect.[3][4] This suggests that the direct uterotonic effect of Dinoprostone might be less pronounced than other prostaglandin analogues in some experimental settings.
The following table summarizes available quantitative data, primarily focusing on this compound due to the scarcity of direct comparative EC50 values for Dinoprostone in the context of myometrial strip contractility.
| Parameter | This compound | Dinoprostone | Source |
| Primary Receptor Targets | EP1, EP3 | EP1, EP2, EP3, EP4 | |
| Primary Effect on Myometrium | Contraction | Contraction/Relaxation | |
| EC50 for Contraction | ~20 nmol/L | Data not consistently reported in direct comparative studies | - |
| Effect on Intracellular Ca²⁺ | Increase | Increase (via EP1/EP3) | |
| Effect on cAMP | Decrease (via EP3) | Increase (via EP2/EP4) |
Experimental Protocols
The following section details a typical experimental protocol for assessing the effects of pharmacological agents on isolated myometrial strips, based on common methodologies described in the literature.
Tissue Preparation
Myometrial biopsies are obtained from patients undergoing cesarean section with informed consent. The tissue is immediately placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution. Longitudinal strips of myometrium (typically 2-3 mm in width and 5-10 mm in length) are carefully dissected from the biopsy.
Organ Bath Setup
The myometrial strips are then mounted vertically in organ baths containing PSS. One end of the strip is attached to a fixed point, and the other end is connected to an isometric force transducer. The organ bath is maintained at a constant temperature of 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ to ensure tissue viability.
Equilibration and Spontaneous Contractions
The mounted strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension (typically 1-2 grams). During this time, the strips often develop spontaneous, rhythmic contractions.
Drug Administration and Data Acquisition
Once stable spontaneous contractions are established, cumulative or single concentrations of the test compounds (this compound or Dinoprostone) are added to the organ bath. The contractile responses, including the frequency and amplitude of contractions, are recorded continuously using a data acquisition system. The area under the curve (AUC) is often calculated to quantify the total contractile activity.
The following diagram illustrates a typical workflow for such an experiment.
Signaling Pathways
The distinct effects of this compound and Dinoprostone on myometrial contractility can be attributed to their differential engagement of EP receptor subtypes and the subsequent intracellular signaling cascades.
This compound Signaling Pathway
This compound's contractile effect is primarily mediated through the activation of EP1 and EP3 receptors.
Dinoprostone Signaling Pathway
Dinoprostone activates all four EP receptor subtypes, leading to both contractile and relaxant signals.
Conclusion
This compound and Dinoprostone, while both being PGE2 analogues, exhibit distinct pharmacological profiles on myometrial tissue. This compound's selectivity for the contractile EP1 and EP3 receptors results in a more direct and potent stimulation of uterine contractions. In contrast, Dinoprostone's broader activity across all EP receptor subtypes, including the relaxant EP2 and EP4 receptors, can lead to a more modulated and potentially less forceful direct contractile response in isolated myometrial strips. The choice between these agents in a research or clinical setting should consider these fundamental differences in their mechanisms of action. Further head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of their potency and efficacy on human myometrial tissue.
References
- 1. Cervical ripening: a randomized study comparing prostaglandin E2 gel to prostaglandin E2 suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparison of myometrial contractility induced by aglepristone-oxytocin and aglepristone-PGF2alpha combinations at different stages of the estrus cycle in the bitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Cross-Species Examination of Sulprostone's Uterotonic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the uterotonic effects of Sulprostone, a synthetic prostaglandin E2 analogue, across different species. By presenting quantitative data, detailed experimental protocols, and insights into its mechanism of action, this document serves as a valuable resource for researchers in reproductive biology and pharmacology.
Quantitative Comparison of this compound's Uterotonic Potency
The potency of this compound in inducing uterine contractions varies across species. The following table summarizes the available quantitative data from in vitro organ bath studies. Potency is expressed as pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
| Species | Tissue Condition | pEC50 | Reference |
| Human | Non-pregnant Myometrium | 9.1 ± 0.2 | [1] |
| Rat (Carboprost)† | Late-pregnancy Myometrium | 6.81 ± 0.25 | [2][3] |
| Rat (Misoprostol)† | Late-pregnancy Myometrium | 10.23 ± 0.25 | [2][3] |
| Guinea Pig | Pregnant Myometrium | Data Not Available |
†Data for Carboprost and Misoprostol, other prostaglandin analogues, are provided for reference as direct quantitative data for this compound in rats was not available in the reviewed literature.
Mechanism of Action: A Multi-Species Perspective
This compound primarily exerts its uterotonic effects through the activation of prostaglandin E2 (PGE2) receptors, specifically the EP1 and EP3 subtypes. While the general mechanism is conserved, species-specific nuances may exist.
In Humans:
This compound is recognized as a dual EP1 and EP3 receptor agonist. The activation of these G-protein coupled receptors in myometrial cells initiates a cascade of intracellular events:
-
EP1 Receptor Activation: Coupled to the Gq protein, its activation stimulates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
EP3 Receptor Activation: This receptor is primarily coupled to the Gi protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels promote myometrial contraction.
The culmination of these pathways is a significant increase in intracellular calcium concentration, which is the primary trigger for smooth muscle contraction.
In Guinea Pigs:
Studies on pregnant guinea pig myometrium indicate that this compound's potent contractile effects are likely mediated through EP3 receptors, as EP1 mRNA was undetected in this tissue. The downstream signaling pathway is presumed to be similar to that in humans, involving G-protein coupling and modulation of intracellular second messengers.
In Rats:
While direct studies on this compound's signaling in rat myometrium are limited, research on other prostaglandin analogues suggests that the fundamental mechanisms of uterine contraction are conserved. The myometrium in pregnant rats responds robustly to prostaglandins, and this response is not diminished by the desensitization of oxytocin receptors.
Below is a diagram illustrating the signaling pathway of this compound in human myometrial cells.
Experimental Protocols: In Vitro Organ Bath Studies
The following is a generalized protocol for assessing the uterotonic effects of this compound on myometrial tissue strips using an in vitro organ bath setup. This methodology is widely applicable across different species with minor modifications.
1. Tissue Preparation:
-
Uterine tissue is obtained from the subject species (e.g., human biopsies, whole uteri from rodents).
-
The tissue is immediately placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Myometrial strips of standardized dimensions (e.g., 2 mm x 10 mm) are carefully dissected, ensuring the longitudinal orientation of the muscle fibers.
-
The strips are stored in fresh, oxygenated PSS at 4°C until mounting.
2. Organ Bath Setup and Equilibration:
-
Myometrial strips are mounted vertically in organ baths containing PSS maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.
-
An initial tension (e.g., 1-2 grams) is applied to the tissue strips, and they are allowed to equilibrate for a period of 60-90 minutes, during which spontaneous contractions may develop. The PSS is replaced every 15-20 minutes during equilibration.
3. Experimental Procedure:
-
After equilibration and the establishment of a stable baseline of spontaneous contractions, this compound is added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.
-
The contractile response (force and frequency of contractions) is continuously recorded.
-
A concentration-response curve is generated to determine the pEC50 and Emax (maximum effect) of this compound.
4. Data Analysis:
-
The amplitude and frequency of contractions are measured and analyzed.
-
The area under the curve (AUC) can also be calculated to represent the total contractile activity.
-
The data is typically normalized to the maximum response induced by a standard uterotonic agent like potassium chloride (KCl) or oxytocin.
The following diagram outlines the typical workflow for an in vitro organ bath experiment.
Comparative Discussion
The available data, although limited in direct cross-species quantitative comparisons for this compound, suggests a conserved and potent uterotonic effect mediated primarily through EP3 receptors. The pEC50 value in human non-pregnant myometrium indicates high potency. Qualitative data from pregnant guinea pigs also points to a strong contractile response.
The provided data for other prostaglandin analogues in pregnant rat myometrium, while not directly comparable, offers a valuable point of reference for the expected potency range of such compounds in this species. The differences in potency observed between Carboprost and Misoprostol in the rat highlight the importance of specific molecular structures in receptor interaction and subsequent biological response.
Further research is warranted to establish a more complete quantitative profile of this compound's uterotonic effects across a wider range of species, including common laboratory animals like mice and rats. Such studies would be invaluable for preclinical drug development and for refining our understanding of the comparative physiology of uterine function. The use of standardized experimental protocols, as outlined in this guide, is crucial for generating reliable and comparable data.
References
Sulprostone vs. Oxytocin: A Comparative Analysis of Efficacy in Ex Vivo Uterine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of sulprostone and oxytocin in inducing uterine contractions in ex vivo models. The information presented is collated from various scientific studies to offer a comprehensive overview for researchers in reproductive biology and pharmacology.
Executive Summary
This compound, a synthetic prostaglandin E2 analogue, and oxytocin, a neurohypophysial hormone, are both potent uterotonic agents. While oxytocin is the first-line therapy for the prevention and treatment of postpartum hemorrhage, this compound is often used in cases of uterine atony unresponsive to oxytocin. This guide delves into their comparative efficacy at the tissue level, utilizing data from ex vivo studies on human myometrial strips. The data indicates that while both agents effectively stimulate uterine contractions, they operate through distinct signaling pathways and may exhibit different potency and efficacy profiles.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and oxytocin from ex vivo studies on human myometrium.
It is critical to note that the data for this compound and oxytocin presented below are derived from different studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental protocols, tissue origin (pregnant vs. non-pregnant), and data analysis methods.
| Compound | Parameter | Value | Tissue Source | Citation |
| This compound | pEC50 | 9.1 ± 0.2 | Non-pregnant human myometrium | |
| Oxytocin | pEC50 | 3.1 ± 0.1 | Pregnant human myometrium | [1] |
| Emax | 100% (of control) | Pregnant human myometrium | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.
Experimental Protocols
The following is a generalized experimental protocol for assessing uterine contractility ex vivo, based on methodologies reported in the literature.[2][3][4]
Tissue Acquisition and Preparation
-
Myometrial biopsies are obtained from consenting patients undergoing cesarean section or hysterectomy.
-
The tissue is immediately placed in chilled physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 and 5% CO2.
-
Longitudinal myometrial strips of approximately 2-3 mm in width and 5-10 mm in length are dissected.
Organ Bath Setup
-
The myometrial strips are mounted vertically in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 grams, during which they typically develop spontaneous contractions.
Drug Administration and Data Acquisition
-
After equilibration, cumulative concentration-response curves are generated by adding the test compounds (this compound or oxytocin) to the organ bath in increasing concentrations.
-
Each concentration is allowed to act for a defined period (e.g., 20-30 minutes) or until a stable response is achieved.
-
The isometric contractions are recorded continuously using a data acquisition system.
Data Analysis
-
The amplitude and frequency of contractions are measured.
-
The contractile activity is often quantified as the area under the curve (AUC) or motility index (amplitude × frequency).
-
Dose-response curves are plotted, and pharmacological parameters such as pEC50 and Emax are calculated using appropriate software (e.g., GraphPad Prism).
Signaling Pathways
This compound and oxytocin elicit myometrial contractions through distinct receptor-mediated signaling cascades.
This compound Signaling Pathway
This compound is a selective agonist for the prostaglandin E receptor subtypes EP1 and EP3. In the myometrium, the contractile effects are primarily mediated through the EP3 receptor. The EP3 receptor can couple to multiple G proteins, primarily Gαq/11 and Gαi.
References
- 1. researchgate.net [researchgate.net]
- 2. article.imrpress.com [article.imrpress.com]
- 3. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulprostone and Carboprost for Postpartum Hemorrhage: A Review of the Evidence
For Researchers, Scientists, and Drug Development Professionals
Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality and morbidity worldwide, necessitating the availability of effective uterotonic agents. When first-line therapies such as oxytocin fail to control uterine atony, second-line agents like the prostaglandin analogues Sulprostone and Carboprost are often employed. This guide provides a comparative analysis of these two drugs based on the available clinical evidence, designed to inform research and development in obstetrics.
Executive Summary
This compound, a prostaglandin E2 (PGE2) analogue, and Carboprost, a prostaglandin F2α (PGF2α) analogue, are both potent uterotonics used for the treatment of postpartum hemorrhage.[1][2][3] Direct head-to-head randomized controlled trials comparing the two are notably absent in the published literature. However, an indirect comparison based on existing studies reveals differences in their administration, side effect profiles, and regional availability. While both are considered effective second-line treatments, a review suggests this compound may be associated with fewer side effects.[1] Carboprost, on the other hand, has been more extensively studied in direct comparison with other uterotonics like oxytocin.
Quantitative Data Comparison
Due to the lack of direct comparative trials, the following tables summarize efficacy and safety data for this compound and Carboprost from separate studies. This allows for an indirect comparison of their performance.
Table 1: Efficacy of this compound and Carboprost in Treating Postpartum Hemorrhage
| Outcome Measure | This compound (Retrospective Case Series)[4] | Carboprost (vs. Oxytocin/Methylergometrine) |
| Success Rate | 83.4% (bleeding stopped without further procedures) | 84-96% (effective in controlling hemorrhage) |
| Mean Blood Loss | Not Reported | Significantly less than oxytocin |
| Need for Additional Uterotonics | 16.6% required further intervention | Significantly less than oxytocin |
| Duration of Third Stage of Labor | Not Reported | Significantly shorter than oxytocin |
Table 2: Adverse Events Profile of this compound and Carboprost
| Adverse Event | This compound (Population-Based Study) | Carboprost (Various Studies) |
| Nausea and Vomiting | 3.7% (total side effects) | Common, significantly more than oxytocin |
| Diarrhea | Infrequent | Common, more frequent than oxytocin |
| Fever | Infrequent | Can occur |
| Cardiovascular/Respiratory Symptoms | 0.5% (severe, resolved with treatment) | Can cause bronchospasm, increases in vascular resistance |
| Hypertension | Can occur | Can occur |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for critical evaluation of the presented data.
This compound in Atonic Postpartum Hemorrhage
-
Study Design: A retrospective, population-based case series in 106 maternity hospitals in France.
-
Participants: 1,370 women with atonic PPH who received this compound after other treatments failed.
-
Intervention: Intravenous administration of this compound. The specific dosage and infusion rate were not detailed in the summary.
-
Primary Outcome: Cessation of bleeding without the need for additional procedures or surgeries.
Carboprost vs. Oxytocin for PPH Prevention
-
Study Design: A prospective, randomized controlled trial.
-
Participants: 117 women at high risk for PPH undergoing cesarean delivery.
-
Intervention: Patients were randomized to receive either oxytocin, carboprost (0.25 mg intramuscularly, repeatable every 15 minutes to a maximum of 2 mg), or a combination of both.
-
Primary Outcome: Median blood loss.
Carboprost vs. Oxytocin for Active Management of Third Stage of Labor
-
Study Design: A prospective, randomized controlled study.
-
Participants: 200 pregnant women at term with spontaneous onset of labor.
-
Intervention: Random allocation to receive either 10 units of intramuscular oxytocin or 125 µg of intramuscular Carboprost Tromethamine at the delivery of the anterior shoulder.
-
Primary Outcomes: Duration of the third stage of labor, volume of blood loss, and the need for additional oxytocics.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical workflow for a clinical trial investigating these uterotonic agents.
References
In Vitro Validation of Sulprostone's Mechanism: A Comparative Guide Using Receptor Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulprostone's in vitro performance against other prostaglandin E2 (PGE2) analogs, with a focus on validating its mechanism of action through the use of receptor knockout cell lines. The experimental data and detailed protocols presented herein are intended to assist researchers in designing and interpreting studies aimed at characterizing EP receptor agonists.
This compound, a synthetic analog of PGE2, is recognized for its potent activity as an agonist at the E-prostanoid (EP) receptors, specifically demonstrating high selectivity for the EP1 and EP3 receptor subtypes. Understanding its precise mechanism is crucial for its therapeutic applications and for the development of novel, more selective compounds. The use of cell lines genetically modified to lack specific EP receptors (receptor knockout cells) provides an invaluable tool for dissecting the specific contributions of each receptor subtype to the overall pharmacological effect of a ligand.
Data Presentation: Comparative Analysis of Prostaglandin Analogs
The following tables summarize the binding affinities and functional potencies of this compound and other relevant prostaglandin analogs at the EP1 and EP3 receptors. This data, derived from studies utilizing Chinese Hamster Ovary (CHO) cells expressing specific mouse prostanoid receptors, allows for a direct comparison of their receptor subtype selectivity.
Table 1: Comparative Binding Affinities (Ki) of Prostaglandin Analogs at EP1 and EP3 Receptors
| Compound | EP1 Receptor Ki (nM) | EP3 Receptor Ki (nM) |
| This compound | 14 - 21 | 0.6 |
| Dinoprostone (PGE2) | 36 | 3.7 |
| Misoprostol | 120 | 7.9 |
Data sourced from Kiriyama et al., 1997, and commercial suppliers.[1][2] Dinoprostone is the synthetic form of naturally occurring PGE2.
Table 2: Functional Potency (IC50) of this compound at EP3 Receptor Isoforms
| EP3 Isoform | This compound IC50 (nM) |
| EP3I | 0.2 |
| EP3II | 0.15 |
Data from studies on human EP3 receptor isoforms stably expressed in CHO-K1 cells, measuring inhibition of forskolin-stimulated adenylyl cyclase.
Mandatory Visualization
The following diagrams illustrate the signaling pathways of EP1 and EP3 receptors and a typical experimental workflow for validating agonist activity using receptor knockout cells.
Caption: Signaling pathways of EP1 and EP3 receptors activated by this compound.
Caption: Experimental workflow for validating this compound's mechanism using receptor knockout cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are representative protocols for key experiments cited in the validation of this compound's mechanism.
Generation of EP Receptor Knockout Cell Lines
Objective: To create cell lines (e.g., HEK293 or CHO) that do not express the EP1 or EP3 receptor, serving as negative controls to validate receptor-specific effects.
Methodology (CRISPR/Cas9-based):
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the PTGER1 (EP1) or PTGER3 (EP3) gene.
-
Vector Construction: Clone the designed gRNAs into a lentiviral vector co-expressing Cas9 nuclease and a fluorescent marker (e.g., GFP).
-
Lentivirus Production: Transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target wild-type cells (HEK293 or CHO) with the produced lentivirus.
-
Clonal Selection: Isolate single cells expressing the fluorescent marker into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Validation: Expand the single-cell clones and validate the knockout of the target gene by genomic DNA sequencing and Western blot analysis to confirm the absence of the receptor protein.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and other prostaglandin analogs to specific EP receptors.
Methodology:
-
Cell Culture: Culture CHO cells stably expressing either the mouse EP1 or EP3 receptor.
-
Membrane Preparation: Harvest the cells, homogenize them in a buffer, and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled prostaglandin (e.g., [³H]-PGE2) and varying concentrations of the unlabeled competitor compound (this compound, Dinoprostone, or Misoprostol).
-
Incubation and Washing: Allow the binding reaction to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand. Wash the filters to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay (for EP1 Receptor)
Objective: To measure the functional activity of the Gq-coupled EP1 receptor by quantifying the production of the second messenger inositol phosphate.
Methodology:
-
Cell Culture and Labeling: Seed wild-type and EP1 knockout cells in 24-well plates. Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium.
-
Agonist Stimulation: Wash the cells and pre-incubate them with a buffer containing LiCl (to inhibit inositol monophosphatase). Stimulate the cells with varying concentrations of this compound or other agonists for a defined period.
-
Extraction of Inositol Phosphates: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Purification: Neutralize the extracts and purify the total inositol phosphates using anion-exchange chromatography columns.
-
Quantification: Measure the amount of [³H]-inositol phosphates in the eluates using a liquid scintillation counter.
-
Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). A lack of response in the EP1 knockout cells validates that the observed effect in wild-type cells is mediated by the EP1 receptor.
cAMP Inhibition Assay (for EP3 Receptor)
Objective: To measure the functional activity of the Gi-coupled EP3 receptor by quantifying the inhibition of cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Seed wild-type and EP3 knockout cells (e.g., CHO-K1) in a 384-well plate.
-
Agonist and Forskolin Treatment: Pre-incubate the cells with varying concentrations of this compound or other agonists. Then, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based). These kits typically involve a competitive immunoassay.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. Use non-linear regression to determine the IC50 value (the concentration of the agonist that causes 50% of the maximal inhibition). The absence of an inhibitory effect in the EP3 knockout cells confirms that the response in wild-type cells is mediated by the EP3 receptor.
References
Replicating and validating published research on Sulprostone's effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sulprostone with its alternatives, supported by experimental data from published research. The information is presented to facilitate the replication and validation of findings related to this compound's effects.
This compound, a synthetic analogue of prostaglandin E2 (PGE2), is a potent uterotonic agent primarily used in obstetrics and gynecology.[1][2] Its primary applications include the induction of labor, termination of pregnancy, and management of postpartum hemorrhage.[1][2] this compound's therapeutic effects stem from its selective action on specific prostaglandin receptors, initiating a cascade of intracellular events that lead to strong uterine contractions.
Mechanism of Action: EP3 Receptor Agonism
This compound exerts its physiological effects predominantly by binding to and activating the prostaglandin EP3 receptor, a G-protein coupled receptor (GPCR).[3] This binding initiates a signaling cascade primarily through an inhibitory G-protein (Gi). The activation of Gi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels contributes to the contraction of smooth muscle.
Simultaneously, the signaling pathway can involve the release of intracellular calcium ions, further promoting muscle contractions. This targeted action on the EP3 receptor makes this compound a subject of interest for research into smooth muscle physiology and the development of selective prostaglandin analogues.
Performance Comparison: this compound vs. Alternatives
This compound's performance is often compared to other prostaglandins used in clinical practice, namely Misoprostol (a PGE1 analogue) and Dinoprostone (PGE2).
Efficacy in Labor Induction and Pregnancy Termination
Clinical trials have demonstrated this compound's efficacy in inducing labor and terminating pregnancy. When compared with Misoprostol for ending pregnancy after fetal death, both drugs showed similar effectiveness, with no significant difference in the rates of delivery within 24 and 36 hours. In a study on second-trimester abortions, intramuscular this compound was compared to Dinoprostone, with the induction-delivery interval being identical for both drugs.
| Outcome Measure | This compound | Misoprostol | Dinoprostone | Source |
| Delivery within 24 hours (fetal death) | 85.5% (n=69) | 91.4% (n=70) | - | |
| Delivery within 36 hours (fetal death) | 92.8% (n=69) | 97.1% (n=70) | - | |
| Induction-to-abortion interval (2nd trimester) | Identical to Dinoprostone | Shorter than Dinoprostone | Identical to this compound | |
| Complete abortion rate within 24 hours (2nd trimester) | - | 100% | 66.67% |
Side Effect Profile
The side effect profiles of these prostaglandins are a critical consideration in research and clinical settings. A notable difference observed in a comparative study was the incidence of diarrhea, with this compound causing significantly fewer cases (18%) compared to Dinoprostone (69%) during second-trimester pregnancy termination. When compared to Misoprostol, this compound was associated with a lower incidence of hyperthermia (≥38°C), occurring in 11.6% of patients versus 24.3% in the Misoprostol group. However, women treated with intravenous this compound reported a greater lack of freedom of movement compared to those who received vaginal Misoprostol.
| Side Effect | This compound | Misoprostol | Dinoprostone | Source |
| Diarrhea (2nd trimester termination) | 18% | - | 69% | |
| Hyperthermia (≥38°C) (fetal death) | 11.6% | 24.3% | - | |
| Nausea and Vomiting (2nd trimester termination) | Observed | Higher incidence (74%) | Observed (46.6%) | |
| Reported lack of mobility (fetal death) | 63.8% | 34.3% | - |
Experimental Protocols
To facilitate the replication of published research, detailed methodologies for key experiments are provided below.
Intravenous this compound Administration for Termination of Pregnancy
This protocol is based on a study evaluating the efficacy of intravenous this compound for terminating pregnancies with fetal death.
Materials:
-
This compound for injection (500μg ampoules)
-
Normal saline (0.9% sodium chloride) for infusion
-
Syringe pump
-
Intravenous infusion set
Procedure:
-
Preparation of Infusion: Reconstitute a 500μg ampoule of this compound in 50 ml of normal saline.
-
Initial Infusion Rate: Start the intravenous infusion using a syringe pump at a rate of 1.5 ml/hr, which delivers 15μg/hr of this compound.
-
Dosage Titration: Double the infusion rate every hour, based on uterine response and patient tolerance, up to a maximum rate of 240μg/hr.
-
Total Daily Dose: The total administered dose should not exceed 1500μg over a 24-hour period.
-
Monitoring: Continuously monitor the patient's vital signs, uterine contractions, and any potential side effects.
Intramuscular this compound Administration for Second Trimester Abortion
This protocol is derived from a clinical trial comparing two dosage regimens of intramuscular this compound.
Materials:
-
This compound for injection (500μg vials)
-
Sterile syringes and needles for intramuscular injection
Procedure (Regimen 1):
-
Administer an initial intramuscular injection of 500μg of this compound.
-
Repeat the 500μg injection every 4 hours for a total of three doses.
-
If abortion does not occur within 24 hours, the regimen can be repeated.
Procedure (Regimen 2):
-
Administer an initial intramuscular injection of 500μg of this compound.
-
Repeat the 500μg injection every 6 hours for up to a maximum of six injections (total dose of 3000μg).
Dinoprostone Vaginal Insert Administration for Labor Induction
This protocol describes the application of a Dinoprostone vaginal insert for cervical ripening and labor induction.
Materials:
-
Dinoprostone vaginal insert (e.g., Cervidil®) containing 10mg of Dinoprostone.
-
Water-soluble lubricant.
Procedure:
-
Patient Preparation: Ensure the patient has an empty bladder.
-
Insertion: Remove the insert from its foil packaging. Apply a small amount of water-soluble lubricant and insert it transversely into the posterior vaginal fornix.
-
Positioning: The patient should remain in a recumbent position for at least 30 minutes to 2 hours after insertion to ensure proper placement and initial release of the medication.
-
Duration: The insert is designed to release Dinoprostone continuously over a 12 to 24-hour period.
-
Removal: The insert should be removed upon the onset of active labor, or after 12-24 hours, by gently pulling on the attached string.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanisms and processes involved, the following diagrams are provided.
Caption: this compound's signaling pathway via the EP3 receptor.
References
- 1. [Dinoprostone or this compound. Comparison of 2 analogs of prostaglandin for the interruption of pregnancy in the 2nd trimester] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tutorials.atitesting.com [tutorials.atitesting.com]
- 3. Prostanoid EP3 receptor agonist this compound enhances pacemaker activity of colonic interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Sulprostone's Potency Against Novel Prostaglandin Analogues: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the potency and selectivity of Sulprostone, a well-established prostaglandin E2 (PGE2) analogue, against a selection of novel prostaglandin analogues. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid receptors and the development of targeted therapeutics.
This compound, a synthetic PGE2 derivative, is recognized for its potent agonist activity at the prostaglandin EP3 and EP1 receptors. This dual agonism has made it a valuable pharmacological tool and a therapeutic agent in specific clinical applications. However, the field of prostaglandin research is continually advancing, with the development of novel analogues designed for enhanced potency and receptor selectivity. This guide aims to provide a clear, data-driven benchmark of this compound's performance in relation to these emerging compounds.
Comparative Potency and Selectivity of Prostaglandin Analogues
The following table summarizes the binding affinities (Ki) and/or functional potencies (EC50) of this compound and representative novel prostaglandin analogues at various prostanoid receptors. The data highlights the distinct selectivity profiles of each compound.
| Compound | Receptor Target(s) | EP1 | EP3 | EP2 | EP4 | FP | Other Prostanoid Receptors |
| This compound | EP3 / EP1 Agonist | Ki: 21 nM | Ki: 0.6 nM | - | - | - | Low affinity for other receptors |
| ONO-AG-367 (active form of ONO-9054) | Dual EP3 / FP Agonist | Ki: 734 nM | Ki: 25 nM / EC50: 14.8-28.6 nM | Ki: >10 µM | Ki: >10 µM | Ki: 0.727 nM / EC50: 11.1-22.3 nM | Ki: >10 µM for IP, TP, DP |
| PGN-9856 | EP2 Agonist | Negligible Affinity | Negligible Affinity | pKi ≥ 8.3 / pEC50 ≥ 8.5 | 180-fold selectivity for EP2 over EP4 | Negligible Affinity | Negligible affinity for DP and IP receptors |
| Compound 9b | EP4 Agonist | - | - | - | High potency and selectivity | - | High selectivity over other known receptors |
Note: Ki values represent the inhibition constant in binding assays, indicating the affinity of the ligand for the receptor. EC50 values represent the half-maximal effective concentration in functional assays, indicating the potency of the compound in eliciting a cellular response. pKi and pEC50 are the negative logarithms of the Ki and EC50 values, respectively. A higher pKi/pEC50 value indicates greater affinity/potency. Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
The determination of potency and selectivity for prostaglandin analogues relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells stably or transiently expressing the human prostaglandin receptor of interest (e.g., EP1, EP2, EP3, EP4, FP) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radiolabeled prostaglandin (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (e.g., this compound or a novel analogue).
-
Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of an unlabeled standard ligand.
-
-
Incubation and Filtration:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Measurement (for Gs and Gi-coupled receptors)
This assay measures the ability of a compound to stimulate (Gs-coupled receptors like EP2 and EP4) or inhibit (Gi-coupled receptors like EP3) the production of cyclic AMP (cAMP).
-
Cell Culture and Treatment:
-
Cells expressing the receptor of interest are seeded in 96-well plates.
-
For Gi-coupled receptors, the cells are often pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then incubated with varying concentrations of the test compound. For Gi-coupled receptors, a Gs-activator like forskolin is added to stimulate cAMP production, and the ability of the test compound to inhibit this stimulation is measured.
-
-
cAMP Quantification:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentration in each sample is determined from the standard curve.
-
The EC50 (for agonists) or IC50 (for antagonists/inhibitors) value is calculated by plotting the cAMP concentration against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Functional Assays: Intracellular Calcium Mobilization (for Gq-coupled receptors)
This assay is used to assess the activity of compounds that act on Gq-coupled receptors, such as EP1, which signal through an increase in intracellular calcium ([Ca2+]i).
-
Cell Culture and Dye Loading:
-
Cells expressing the Gq-coupled receptor of interest are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The dye will fluoresce upon binding to calcium.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader with automated injection capabilities.
-
Varying concentrations of the test compound are injected into the wells.
-
The fluorescence intensity is measured in real-time, immediately before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is plotted against the log of the test compound concentration.
-
The EC50 value is determined by fitting the data to a dose-response curve.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and the experimental approaches, the following diagrams are provided.
Caption: Prostaglandin Receptor Signaling Pathways.
Caption: Experimental Workflow for Prostaglandin Analogue Benchmarking.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sulprostone
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Sulprostone, a synthetic prostaglandin E2 analogue, requires meticulous disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting, aligning with best practices for laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection.[1][2][3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[1][3] In the event of a spill, the area should be contained to prevent entry into drains or water courses. For dry spills, use dry clean-up procedures to avoid generating dust, and for wet spills, absorb the material with an inert substance.
Regulatory Compliance
All waste disposal must be conducted in accordance with local, state, and federal regulations. These regulations govern the management of hazardous waste from its generation to its final disposal. It is the responsibility of the waste generator to determine if the pharmaceutical waste is classified as hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The following steps outline a general procedure that should be adapted to comply with institutional policies and local regulations.
-
Segregation and Collection :
-
Carefully collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers.
-
Place the waste into a suitable, clearly labeled, and sealed container to prevent leaks.
-
-
Waste Neutralization (where applicable and permissible) :
-
Some safety data sheets suggest that this compound can be dissolved or mixed with a combustible solvent. This step should only be performed by trained personnel in a controlled environment and in accordance with institutional safety protocols.
-
-
Incineration :
-
The primary recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the compound.
-
Pharmaceutical waste destined for incineration should be labeled with "HIGH HEAT" or "INCINERATION ONLY".
-
-
Landfill (for treated residue) :
-
Following incineration, any resulting ash or residue should be disposed of in an authorized landfill.
-
-
Container Disposal :
-
Empty containers should be punctured to prevent re-use before disposal in an authorized landfill.
-
Important Note: Under no circumstances should this compound be discharged into sewers or waterways.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for disposal streams, are provided in the publicly available safety data sheets. Disposal limits and requirements are typically determined by local and national environmental regulations. Laboratories are advised to consult their environmental health and safety office or a licensed waste disposal contractor to ensure compliance with all quantitative requirements.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
